7-Chloromethyl 17R-Drospirenone
Description
BenchChem offers high-quality 7-Chloromethyl 17R-Drospirenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloromethyl 17R-Drospirenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H31ClO3 |
|---|---|
Molecular Weight |
403.0 g/mol |
IUPAC Name |
18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione |
InChI |
InChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3 |
InChI Key |
YGBFZJNESAZJNB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl |
Origin of Product |
United States |
Foundational & Exploratory
7-Chloromethyl 17R-Drospirenone CAS 932388-89-1 structure
Technical Whitepaper: Structural Elucidation and Control of 7-Chloromethyl 17R-Drospirenone (CAS 932388-89-1) [1][2]
Executive Summary
In the high-stakes synthesis of Drospirenone (DRSP), the management of stereochemical purity and process-related impurities is critical for regulatory compliance (ICH Q3A/B).[1][2] 7-Chloromethyl 17R-Drospirenone (CAS 932388-89-1 ), designated as Impurity H in the European Pharmacopoeia (EP), represents a complex "double-hit" deviations: a stereochemical inversion at the C17 spiro-lactone center and a structural derivatization at the C7 position.[1][2]
This guide provides a comprehensive technical analysis of this impurity, detailing its molecular architecture, mechanistic origin via acid-catalyzed cyclopropane ring opening, and robust analytical strategies for its detection and control.[1][2]
Molecular Architecture & Stereochemistry
To control an impurity, one must first define its spatial geometry.[2] CAS 932388-89-1 is distinct from the active pharmaceutical ingredient (API) in two key regions.
Structural Comparison
| Feature | Drospirenone (API) | 7-Chloromethyl 17R-Drospirenone (Impurity H) | Impact |
| CAS Number | 67392-87-4 | 932388-89-1 | Unique Identifier |
| C17 Configuration | 17-Epi ( | Loss of biological potency; distinct HPLC retention.[1][2][3] | |
| C6-C7 Region | 7-(Chloromethyl) group | Lipophilicity change; potential genotoxic concern (alkyl halide).[1][2] | |
| Formula | Mass shift (+36/38 Da due to HCl addition).[1][2] |
*Note: Stereodescriptors (R/S) depend on priority rules; "17-epi" confirms the inversion relative to the drug substance.
The "Chloromethyl" Moiety
Unlike the rigid cyclopropane ring in Drospirenone, the Impurity H possesses a 7-chloromethyl side chain (
Synthetic Origin & Mechanistic Pathways[1][2][3]
Understanding the causality of Impurity H formation is the prerequisite for process control.[2] It is rarely formed de novo but rather through the degradation of the 17-epi precursor under specific conditions.[1][2]
The Mechanism: Acid-Catalyzed Ring Opening
The formation of CAS 932388-89-1 is best explained by the hydrochlorination of the cyclopropane ring .[1][2]
-
Precursor Error: The process stream contains 17-epi-Drospirenone (Impurity) due to lack of stereocontrol during the propargyl alcohol addition or subsequent base-catalyzed isomerization.[1][2]
-
Trigger Event: Exposure to acidic conditions in the presence of chloride ions (
).[1][2] This can occur during: -
Reaction: The strained
-cyclopropane ring acts as a nucleophile.[2] A proton attacks the ring, and the chloride ion captures the resulting carbocation, typically at the primary carbon (the methylene group), leading to the 7-chloromethyl derivative.[1][2]
Pathway Visualization
Figure 1: Mechanistic pathway for the formation of Impurity H via acid-catalyzed ring opening of the 17-epi precursor.[1][2]
Analytical Characterization Strategy
To validate the presence of CAS 932388-89-1, a self-validating analytical workflow combining separation and structural confirmation is required.[1][2]
HPLC Method (Reverse Phase)
Standard C18 columns may struggle to resolve the 17-epi isomers.[1][2] A Phenyl-Hexyl or C8 stationary phase often provides better selectivity for steroid stereoisomers.[1][2]
-
Column: Phenyl-Hexyl,
.[1][2] -
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1][2]
-
Expected Elution: Impurity H is less polar than Drospirenone due to the chloromethyl group and lack of the strained ring, typically eluting after the main peak (Relative Retention Time ~1.1 - 1.3).[1][2]
Mass Spectrometry (MS) Validation
The definitive identification relies on the chlorine isotopic signature.[1][2]
-
Ionization: ESI Positive Mode (
).[1][2] -
Target Mass:
-
Isotope Pattern: Look for the characteristic 3:1 ratio between
403.2 and 405.2 ( ).[1][2] This pattern confirms the presence of the halogen.[2]
NMR Diagnostics
-
-NMR: The disappearance of the high-field cyclopropane protons (usually
) and the appearance of the chloromethyl signal (diastereotopic ) as a multiplet in the 3.5 – 4.0 ppm range is diagnostic.[1][2] -
NOESY: Crucial for confirming the 17-epi configuration.[1][2] Lack of NOE correlation between the C17-H and specific skeletal protons (compared to the standard) confirms the inversion.[1][2]
Control & Mitigation Strategies
The presence of CAS 932388-89-1 indicates a failure in two specific process parameters: Stereocontrol and pH Management .[1][2]
Process Control Protocol
| Parameter | Control Limit / Action | Causality |
| Reaction pH | Maintain pH | Prevents acid-catalyzed opening of the C6-C7 cyclopropane ring.[1][2] |
| Chloride Exclusion | Avoid | Removes the nucleophile ( |
| C17-Stereocontrol | Monitor 17-epi levels before cyclopropanation. | Impurity H is a downstream derivative of the 17-epi impurity.[1][2] Eliminating the precursor eliminates the derivative.[2] |
| Solvent Quality | Test | Dichloromethane can decompose to generate HCl over time, triggering the reaction.[2] |
Purification Logic
If Impurity H is detected in the crude API:
-
Recrystallization: Solvent systems like Acetone/Hexane or Methanol/Water are often effective.[2] The 17-epi shape disrupts the crystal lattice of the pure API, keeping the impurity in the mother liquor.[1][2]
-
Preparative HPLC: Required if levels exceed 0.15% (ICH Q3A qualification threshold).
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Drospirenone Monograph 2404. European Directorate for the Quality of Medicines (EDQM).[1][2]
-
National Institutes of Health (NIH) - PubChem . 7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1).[1][2] [1][2]
-
LGC Standards . Drospirenone Impurity H Reference Standard.
-
ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[2]
Sources
A Comparative Structural and Functional Analysis of 7-Chloromethyl 17R-Drospirenone versus Drospirenone
An In-depth Technical Guide:
Abstract
Drospirenone, a fourth-generation synthetic progestin, is distinguished by a pharmacological profile that closely mimics endogenous progesterone, featuring potent antimineralocorticoid and antiandrogenic activities. Its unique structure is key to its function and therapeutic benefits. 7-Chloromethyl 17R-Drospirenone is a process-related impurity and derivative, characterized by a significant structural modification: the addition of a chloromethyl group at the C7 position and an inverted stereochemistry at the C17 spiro-lactone center. This guide provides a detailed comparative analysis of these two molecules, examining their core structural differences, the implications for their synthesis and pharmacological activity, and the analytical methodologies required for their differentiation and characterization. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a deep technical understanding of Drospirenone and its related substances.
Introduction to Drospirenone
Drospirenone (DRSP) is a synthetic steroidal progestin and a spironolactone analogue.[1] It is widely used in oral contraceptive formulations and menopausal hormone therapy.[2] Its clinical value stems from a unique pharmacological profile that, unlike many other progestins, includes antimineralocorticoid and antiandrogenic activities.[2][3] This allows it to counteract the estrogen-induced stimulation of the renin-angiotensin-aldosterone system, potentially reducing water retention and maintaining stable body weight.[3][4] The therapeutic efficacy of Drospirenone is intrinsically linked to its complex three-dimensional structure. The presence of impurities, such as 7-Chloromethyl 17R-Drospirenone, which arise during synthesis, can impact the purity, safety, and efficacy of the final drug product. Therefore, a thorough understanding of the structural differences between the active pharmaceutical ingredient (API) and its impurities is paramount.
Core Structural Analysis: A Tale of Two Molecules
The fundamental difference between Drospirenone and its 7-chloromethyl derivative lies in two critical modifications: the opening of the 6β,7β-cyclopropane ring to accommodate a chloromethyl group at C7, and the inversion of stereochemistry at the C17 position from the active 'S' configuration to the inactive 'R' configuration (epimerization).
Drospirenone (17S-Configuration)
Drospirenone is chemically known as (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-Hexadecahydro-10,13-dimethylspiro-[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione. Its structure is characterized by:
-
A tetracyclic steroid core.
-
An α,β-unsaturated ketone in the A-ring, common to many active steroids.
-
A γ-lactone ring spiro-fused at the C17 position with an 'S' stereochemistry, which is essential for its biological activity.
-
Two methylene (cyclopropane) groups at the C6β-C7β and C15β-C16β positions, which contribute to its unique receptor binding profile.
Caption: 2D representation of the Drospirenone (DRSP) molecule.
7-Chloromethyl 17R-Drospirenone (Drospirenone Impurity H)
This molecule is a known process-related impurity of Drospirenone.[5][6] Its key structural deviations are:
-
Chloromethyl Group at C7: The 6β,7β-cyclopropane ring is absent. Instead, a chloromethyl (-CH₂Cl) group is attached at the C7 position.
-
17R-Configuration: The stereochemistry at the C17 spiro center is inverted relative to Drospirenone. This 'R' configuration makes it an epimer, often referred to as 17-epi-drospirenone.[5]
Caption: 2D representation of 7-Chloromethyl 17R-Drospirenone.
Comparative Data Summary
| Property | Drospirenone | 7-Chloromethyl 17R-Drospirenone |
| Molecular Formula | C₂₄H₃₀O₃[7][8] | C₂₄H₃₁ClO₃[5][9][10] |
| Molecular Weight | ~366.5 g/mol [8][11] | ~403.0 g/mol [5][9] |
| CAS Number | 67392-87-4[7][8] | 932388-89-1[5][6] |
| Key Structural Features | 6β,7β-methylene group; 17S-spirolactone | 7-chloromethyl group; 17R-spirolactone (epimer) |
| Typical Classification | Active Pharmaceutical Ingredient (API) | Process-Related Impurity |
Synthesis and Formation Pathways
The presence of 7-Chloromethyl 17R-Drospirenone is a direct consequence of the complex multi-step synthesis required to produce Drospirenone.
Overview of Drospirenone Synthesis
The synthesis of Drospirenone is a complex process, often starting from intermediates like 3β-hydroxyandrost-5-en-17-one.[12] Key steps generally involve:
-
Introduction of the C15-C16 methylene group.
-
Formation of the C17-spirolactone ring, a critical step that establishes the active 17S stereochemistry.[13]
-
Creation of the C6-C7 methylene group, often via a Simmons-Smith or similar cyclopropanation reaction.[11][14]
-
Oxidation and rearrangement steps to form the final 3-keto-4-ene system in the A-ring.[13]
Caption: Simplified workflow of Drospirenone synthesis and impurity formation.
Plausible Formation of 7-Chloromethyl 17R-Drospirenone
This impurity likely forms as a byproduct during the synthesis of the C6-C7 cyclopropane ring or subsequent steps. If reagents containing chlorine are present (e.g., chlorinated solvents like tetrachloromethane, which has been used in some synthetic routes[11]), a side reaction can occur. This reaction could involve the opening of the cyclopropane ring or reaction with an intermediate precursor, leading to the introduction of the chloromethyl group. The epimerization at C17 may occur under certain acidic or basic conditions used during the synthesis, which are known to potentially cause rearrangement of 17-spirolactones.[13]
Structure-Activity Relationship (SAR) and Pharmacological Consequences
The seemingly minor structural changes result in a drastic alteration of the molecule's biological activity.
Drospirenone's Pharmacological Profile
Drospirenone's efficacy is derived from its high binding affinity for several key steroid receptors:
-
Progesterone Receptor (PR) Agonist: It binds with high affinity to the PR, leading to potent progestogenic effects such as ovulation inhibition, which is the basis for its contraceptive action.[2]
-
Mineralocorticoid Receptor (MR) Antagonist: It is a potent antagonist of the MR, with an affinity comparable to or greater than the natural ligand, aldosterone.[4] This antimineralocorticoid activity is responsible for its diuretic effect, counteracting fluid retention.[2]
-
Androgen Receptor (AR) Antagonist: It possesses antiandrogenic activity, blocking testosterone from binding to the AR.[2][3] This contributes to beneficial effects on skin and hair.
Predicted Pharmacological Profile of 7-Chloromethyl 17R-Drospirenone
While direct pharmacological studies on this specific impurity are not widely published, its biological activity can be predicted based on established SAR principles for steroids:
-
Impact of C17 Stereochemistry: The inversion from 17S to 17R is the most critical factor. The precise spatial orientation of the C17 side chain (the spirolactone) is crucial for proper docking into the ligand-binding pocket of the progesterone and mineralocorticoid receptors. An epimer at this position almost universally leads to a dramatic reduction or complete loss of binding affinity and, consequently, biological activity.
-
Impact of the C7-Chloromethyl Group: The replacement of the compact, rigid 6,7-cyclopropane ring with a larger, more flexible chloromethyl group at C7 introduces significant steric bulk. This region of the steroid nucleus is known to influence receptor binding. The bulky substituent likely creates steric clashes within the receptor's binding site, further preventing an optimal fit.
Analytical Methodologies for Differentiation and Characterization
Robust analytical methods are essential for separating, identifying, and quantifying Drospirenone from its impurities.
Key Analytical Techniques
| Technique | Application & Rationale |
| Reverse-Phase HPLC (RP-HPLC) | Primary tool for separation and quantification. The two molecules have different polarities due to the chloromethyl group, resulting in distinct retention times on a C18 or similar column. UV detection is typically used.[15][16][17] |
| Mass Spectrometry (MS/LC-MS) | Definitive identification and confirmation. Provides precise mass information, clearly distinguishing the molecular weights (~366.5 vs. ~403.0 Da). Fragmentation patterns (MS/MS) provide unequivocal structural confirmation.[18] |
| NMR Spectroscopy | Absolute structural elucidation. ¹H and ¹³C NMR spectra provide the most detailed structural information, showing unique signals for the chloromethyl group and confirming the absence of the C6-C7 cyclopropane ring protons/carbons.[19][20] |
| X-Ray Crystallography | Gold standard for 3D structure. Used in research settings to determine the precise three-dimensional arrangement of atoms and confirm the absolute stereochemistry at all chiral centers, including C17.[21][22] |
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a standardized, self-validating methodology for the separation of Drospirenone from 7-Chloromethyl 17R-Drospirenone.
Objective: To achieve baseline separation (Resolution > 2.0) between the Drospirenone peak and the impurity peak.
Methodology:
-
System Preparation:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water (HPLC grade).
-
Gradient Elution:
-
0-5 min: 50% A
-
5-25 min: Ramp to 80% A
-
25-30 min: Hold at 80% A
-
30-31 min: Return to 50% A
-
31-40 min: Re-equilibration at 50% A
-
-
Flow Rate: 1.0 mL/min.
-
-
Sample and Standard Preparation:
-
Standard: Prepare a 1.0 mg/mL stock solution of Drospirenone reference standard in acetonitrile.
-
Sample: Accurately weigh and dissolve the Drospirenone API sample in acetonitrile to a final concentration of 1.0 mg/mL.
-
Spiked Sample (for validation): Spike the Drospirenone sample solution with a known amount of the 7-Chloromethyl 17R-Drospirenone impurity standard.
-
-
Analysis:
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.[23]
-
Run Time: 40 minutes.
-
-
Data Analysis and System Suitability:
-
Identification: The impurity will have a different retention time from Drospirenone (expected to be slightly more retained due to the alkyl halide group).
-
Quantification: Calculate the area percent of the impurity peak relative to the main Drospirenone peak.
-
Resolution: Ensure the resolution between the two peaks is greater than 2.0.
-
Tailing Factor: Ensure the tailing factor for the Drospirenone peak is between 0.8 and 1.5.
-
Conclusion
The structural comparison between Drospirenone and 7-Chloromethyl 17R-Drospirenone provides a classic example of how subtle changes in chemical structure can lead to a complete loss of pharmacological function. The addition of a chloromethyl group at C7 and, most critically, the epimerization at the C17 spirolactone center, render the impurity inactive by disrupting the precise molecular interactions required for receptor binding. For drug development professionals and quality control scientists, 7-Chloromethyl 17R-Drospirenone is not a pharmacological concern but a critical process impurity. Its presence must be carefully monitored using robust and specific analytical techniques like HPLC and LC-MS to ensure the purity, safety, and therapeutic efficacy of the final Drospirenone drug product.
References
-
Wikipedia. Drospirenone. [Link]
-
New Drug Approvals. Drospirenone. [Link]
-
Elger W, Beier S, Pollow K, Garfield R, Shi SQ, Hillisch A. Conception and pharmacodynamic profile of drospirenone. Steroids. 2003;68(10-13):891-905. [Link]
-
Fuhrmann U, Krattenmacher R, Slater EP, Fritzemeier KH. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential. Contraception. 1996;54(4):243-51. [Link]
-
Drugs.com. Drospirenone (Professional Patient Advice). [Link]
-
Regidor PA. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. Expert Rev Clin Pharmacol. 2023;16(3):209-221. [Link]
- Google Patents.
-
ResearchGate. Stereospecific Synthesis of Drospirenone. [Link]
-
ResearchGate. Synthesis of drospirenone by Schering AG. [Link]
-
Royal Society of Chemistry Publishing. A facile total synthesis of drospirenone isomers containing 14β-hydrogen configuration. [Link]
-
National Center for Biotechnology Information. Drospirenone. PubChem Compound Summary for CID 68873. [Link]
-
National Center for Biotechnology Information. Drospirenone 6-ene. PubChem Compound Summary for CID 13061887. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. drospirenone. [Link]
-
Scilit. X-ray crystallographic analysis of a progesterone-binding protein. The C2221 crystal form of oxidized uteroglobin at 2.2 Å resolution. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Validated RP-HPLC Method for the Estimation of Drospirenone in Formulation. [Link]
-
American Laboratory. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. [Link]
-
Global Substance Registration System. 7-CHLOROMETHYLDROSPIRENONE. [Link]
-
PubMed. X-ray crystallographic analysis of a progesterone-binding protein. The C2221 crystal form of oxidized uteroglobin at 2.2 A resolution. [Link]
-
Inxight Drugs. 7-CHLOROMETHYLDROSPIRENONE. [Link]
-
National Center for Biotechnology Information. 7-Chloromethyl 17-epidrospirenone. PubChem Compound Summary for CID 71314745. [Link]
-
National Center for Biotechnology Information. Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form. [Link]
-
Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]
-
MDPI. Preparation of Progesterone Co-Crystals Based on Crystal Engineering Strategies. [Link]
-
PubMed. X-ray structures of progesterone receptor ligand binding domain in its agonist state reveal differing mechanisms for mixed profiles of 11β-substituted steroids. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. [Link]
-
PLOS One. X-Ray Crystal Structure of the Ancestral 3-Ketosteroid Receptor–Progesterone–Mifepristone Complex Shows Mifepristone Bound at the Coactivator Binding Interface. [Link]
-
ResearchGate. Development and Validation of new analytical method for the estimation of Drospirenone and Ethinyl Estradiol. [Link]
-
Waters. A Highly Selective Method for the Analysis of Drospirenone in Human Plasma. [Link]
-
The Merck Index Online. Drospirenone. [Link]
-
ScienceDirect. Nuclear Magnetic Resonance of Steroids. [Link]
-
LookChem. Cas 90457-65-1,17R-Drospirenone. [Link]
-
Pharmaffiliates. Drospirenone - Impurity H. [Link]
-
Semantic Scholar. A new approach towards the synthesis of drospirenone and steroidal spirolactones. [Link]
-
ResearchGate. Simultaneous determination of ethinyl estradiol and drospirenone in oral contraceptive by high performance liquid chromatography. [Link]
-
DrugBank Online. DROSPIRENONE USP. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drospirenone: pharmacology and pharmacokinetics of a unique progestogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conception and pharmacodynamic profile of drospirenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Drospirenone | CAS 67392-87-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. 7-CHLOROMETHYLDROSPIRENONE [drugs.ncats.io]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. A facile total synthesis of drospirenone isomers containing 14β-hydrogen configuration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. US8334375B2 - Methods for the preparation of drospirenone - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ijper.org [ijper.org]
- 20. books.rsc.org [books.rsc.org]
- 21. X-ray structures of progesterone receptor ligand binding domain in its agonist state reveal differing mechanisms for mixed profiles of 11β-substituted steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. X-Ray Crystal Structure of the Ancestral 3-Ketosteroid Receptor–Progesterone–Mifepristone Complex Shows Mifepristone Bound at the Coactivator Binding Interface | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
Technical Guide: Identification and Control of Chlorinated Impurities in Drospirenone API
The following technical guide details the identification, mechanism, and control of chlorinated impurities in Drospirenone API, specifically focusing on the 7-chloromethyl derivatives (Impurities G and H).
Executive Summary
In the synthesis of Drospirenone (DRSP), a fourth-generation progestin, the integrity of the 6
This guide focuses on the identification of 7-chloromethyl drospirenone (Impurity G) and its 17-epimer (Impurity H) .[1][2] These species arise from the acid-catalyzed ring opening of the 6,7-cyclopropane moiety—a reaction driven by the presence of residual hydrochloric acid (HCl) or chlorinated solvents during specific work-up phases.[1][2]
The Chemistry of Chlorinated Impurity Formation
Structural Origin
Drospirenone contains two cyclopropane rings.[2] The 6
-
Mechanism: The protonation of the cyclopropane ring facilitates a nucleophilic attack by chloride ions (
).[2] -
Result: The cleavage of the cyclopropane ring leads to the formation of a 7-chloromethyl group.[2] This transforms the rigid tricyclic system into a more flexible structure, creating a stable alkyl chloride impurity.
Key Chlorinated Targets
| Impurity Name | EP/USP Designation | CAS Number | Chemical Structure Feature | Molecular Formula | Mass (Da) |
| 7-Chloromethyl Drospirenone | Impurity G | 932388-90-4 | Ring-opened 7-chloromethyl derivative | 402.95 | |
| 7-Chloromethyl 17-epi-Drospirenone | Impurity H | 932388-89-1 | 17-epimer of Impurity G | 402.95 |
Reaction Pathway Diagram
The following diagram illustrates the critical failure point where Drospirenone converts to Impurity G via acid-mediated ring opening.[2]
[1][2]
Analytical Identification Strategy
Detecting chlorinated impurities requires a multi-tiered approach because their UV absorption profiles often mimic the parent API. The definitive identification relies on Mass Spectrometry (MS) isotope fidelity and NMR structural elucidation.[2]
Protocol: LC-MS/MS Screening
Objective: To distinguish chlorinated species from non-halogenated degradants (e.g., hydroxylated or dehydrated forms) using isotopic abundance.[1][2]
Step-by-Step Methodology:
-
Instrumentation: UHPLC coupled with Q-TOF or Triple Quadrupole MS.
-
Column Selection: C18 stationary phase (e.g., Agilent Zorbax SB-C18, 150mm x 3.0mm, 3.5µm) is recommended due to the hydrophobicity of the steroid backbone.[1]
-
Mobile Phase:
-
MS Settings (ESI Positive Mode):
Data Interpretation (Self-Validating Logic):
-
Mass Shift: Look for peaks with
(Parent 366.5 + HCl).[2] -
Isotope Pattern: A chlorinated compound must exhibit a
isotope ratio of approximately 3:1 .[2]
Protocol: NMR Structural Confirmation
Once the mass is confirmed, NMR is required to locate the chlorine atom.[1]
-
Sample Preparation: Isolate the impurity via semi-preparative HPLC or enrich the mother liquor. Dissolve ~5mg in
. -
1H NMR Markers:
-
Loss of Cyclopropane Signals: Drospirenone typically shows high-field signals (0.4–1.2 ppm) for the cyclopropane protons.[2] In Impurity G, the 6,7-cyclopropane signals will disappear.[1]
-
Appearance of Chloromethyl Signal: Look for a new doublet or multiplet in the 3.5–4.0 ppm range, corresponding to the
protons.[1][2]
-
-
13C NMR / DEPT-135:
-
Confirm the conversion of a quaternary/methine carbon (cyclopropane junction) to a methylene carbon (
) which will appear as a negative peak in DEPT-135 (inverted).
-
Control and Mitigation Strategies
The formation of Impurity G and H is a direct consequence of process conditions. Control strategies must focus on the elimination of chloride sources during acidic steps.
Process Optimization
-
Reagent Swap: Avoid using Hydrochloric Acid (HCl) for pH adjustment or dehydration steps if the 6,7-cyclopropane ring is already formed.[1][2] Use non-nucleophilic acids like p-Toluenesulfonic acid (p-TSA) or Sulfuric acid (
).[1][2] -
Solvent Control: If Dichloromethane (DCM) is used as a solvent, ensure no free radical initiators or Lewis acids are present that could generate free
.[1][2] -
Quenching: When quenching reactions, ensure the pH does not drop below 1.0 in the presence of halide salts.
Analytical Workflow Diagram
The following workflow ensures a robust "detect-to-control" loop for chlorinated impurities.
References
-
United States Patent US6121465A . Process for production of drospirenone and intermediate products. Describes the acidic instability of the 6,7-methylene group and ring-opening by-products.
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Drospirenone Monograph 2404. Lists standard impurities and acceptance criteria.
-
Sutar, S. B., et al. (2021).[1][4] Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Discusses degradation pathways and LC-MS characterization.
-
PubChem Compound Summary . 7-Chloromethyl 17-epidrospirenone (Impurity H). CID 71314745.[1][2] Provides structural data for the chlorinated impurity.
-
Chinta, S. R., et al. (2024).[1][] Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities. Journal of AOAC International. Validated HPLC methods for impurity profiling.
Sources
Technical Monograph: 7β-(Chloromethyl)-15α,16α-dihydro-3′H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone
[1][2][3][4][5]
Executive Summary & Strategic Context
Target Analyte: 7β-(Chloromethyl)-3-oxo-15α,16α-dihydro-3′H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone Common Designation: Drospirenone EP Impurity H (varies by vendor, commonly associated with the 15-epi-7-chloromethyl series).[1][2][3] CAS Registry: 932388-89-1 (Isomer specific)[1][2][3]
This molecule represents a critical process-related impurity in the synthesis of Drospirenone (DRSP).[1][2][3] Its presence serves as a dual-marker for synthetic failure:
-
Stereochemical Drift: It indicates the presence of the unwanted 15α,16α-isomer (15-epi) rather than the pharmacologically active 15β,16β-isomer.[1][2][3]
-
Incomplete Cyclization: The presence of the 7β-chloromethyl group signifies an arrested methylene transfer reaction, where the intermediate failed to close the 6,7-cyclopropane ring.[1][2][3]
For drug development professionals, controlling this impurity is paramount due to the potential alkylating nature of the chloromethyl moiety and the difficulty in chromatographic separation from the active pharmaceutical ingredient (API).[2][3]
Chemical Identity & Physicochemical Profile[3][4][5][6]
The molecule is a steroid derivative characterized by a spiro-lactone at C17, a cyclopropane ring fused at the C15,16 position (alpha face), and a reactive chloromethyl substituent at C7.[2]
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Molecular Formula | Contains one chlorine atom.[4][1][5][2][3][6][7][8][9][10][11] | |
| Molecular Weight | 402.96 g/mol | +36.5 Da shift from Drospirenone precursor.[1][2][3] |
| Stereochemistry | 7β, 15α, 16α, 17α | Critical Distinction: Drospirenone is 15β, 16β.[2][3][11][12][13] |
| Appearance | White to off-white solid | Hygroscopic tendency due to lactone.[1][2][3] |
| Solubility | DMSO, Methanol, DCM | Poorly soluble in water.[2][3] |
| Reactivity | Electrophilic (Alkylating) | The |
Synthetic Genesis & Mechanism of Formation[5]
Understanding the origin of this impurity requires dissecting the industrial synthesis of Drospirenone.[2][3] The synthesis typically involves the introduction of two cyclopropane rings.[2][3]
The Divergent Pathway
The formation of the target molecule occurs when the 15α,16α-isomer (an impurity carried over from early steps) undergoes the 6,7-functionalization sequence intended for the 15β,16β-isomer.[1][2]
-
Precursor Error: The starting material contains trace amounts of 15α,16α-methylene steroid.[1][2][3]
-
Methylene Transfer: The substrate is subjected to reagents like dimethylsulfoxonium methylide or a chloromethyl-silane/lithium protocol to introduce the 6,7-methylene group.[1][2][3]
-
Intermediate Arrest: The reaction proceeds via a 7-(chloromethyl) intermediate.[1][2][3] In the target impurity, this intermediate forms but fails to undergo the final base-promoted ring closure (dehydrohalogenation) to form the cyclopropane, or is trapped by acidic quenching.[2][3]
Visualization of Impurity Genesis
The following diagram illustrates how the target impurity branches off from the main Drospirenone synthetic pathway.
Figure 1: Divergent synthetic pathway highlighting the origin of the 7β-chloromethyl-15α,16α impurity.[1][2]
Analytical Strategy: Detection & Control
Due to the structural similarity to Drospirenone (molecular weight difference of ~36 Da and similar polarity), separating this impurity requires high-resolution chromatography.[2][3]
HPLC Method Development
The 15α-configuration induces a slight conformational change in the steroid backbone compared to the 15β-series, allowing for separation on C18 or Phenyl-Hexyl stationary phases.[1][2][3]
Recommended Protocol:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.[2]
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Detection: UV at 265 nm (enone chromophore) and MS (ESI+).[2][3]
Mass Spectrometry Identification
In ESI+ mode, the target molecule exhibits a distinct isotopic pattern due to the chlorine atom.[2][3]
Toxicological & Regulatory Implications[5]
Genotoxicity Assessment (ICH M7)
The presence of the chloromethyl group (
-
Classification: Class 3 (Alerting structure, unrelated to the API structure's non-reactive parts).
-
Action: It must be controlled to TTC (Threshold of Toxicological Concern) levels unless Ames testing proves it is non-mutagenic.[2][3]
-
Limit: Typically < 1.5 µ g/day intake, or controlled to ppm levels in the final API.
Control Strategy
To minimize this impurity, the manufacturing process must focus on:
-
Starting Material Purity: Strict limits on the 15α-isomer in the starting material.
-
Reaction Completion: Driving the cyclization step to completion to eliminate any chloromethyl intermediates.[1][2][3]
-
Purification: Crystallization steps (often from methanol/water) are usually effective at purging the 15α-series due to different lattice packing properties.[1][2][3]
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) . Drospirenone Monograph 2404. (Defines Impurity profiles including Impurity H/G). [2]
-
LGC Standards . Drospirenone Impurity H Reference Standard Data Sheet. (Provides structural confirmation and CAS 932388-89-1).[2][3]
-
PubChem . Compound Summary: 7-Chloromethyl 17-epidrospirenone (CAS 932388-89-1).[1][2][3][11] National Library of Medicine.[2][3] [2]
-
Bayer Pharma AG . Process for the preparation of Drospirenone. US Patent 8,383,809.[2][3][14] (Details the chloromethyl intermediate pathway and oxidation steps).
-
Venkatasai Life Sciences . Drospirenone EP Impurity G Structure & Data. (Corroborates the 15-alpha stereochemistry).
Sources
- 1. veeprho.com [veeprho.com]
- 2. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemfeel.com [chemfeel.com]
- 4. chromatoscientific.com [chromatoscientific.com]
- 5. venkatasailifesciences.com [venkatasailifesciences.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. 7-Chloromethyl Drospirenone | CAS 932388-90-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 7beta-(Chloromethyl)-3-oxo-15alpha,16alpha-dihydro-3'H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone (3'-Chloro-3',6-seco-17-epidrospirenone) [lgcstandards.com]
- 9. Drospirenone EP Impurity H 品牌:SynZeal - ChemicalBook [m.chemicalbook.com]
- 10. 7beta-(Chloromethyl)-3-oxo-15alpha,16alpha-dihydro-3'H-cyclopropa[15,16]-17alpha-pregn-4-ene-21,17-carbolactone (3'-Chloro-3',6-secodrospirenone) [lgcstandards.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. EP2415778A1 - Methods for the preparation of Drospirenone and intermediates thereof - Google Patents [patents.google.com]
- 13. medkoo.com [medkoo.com]
- 14. US8383809B2 - Process for the preparation of drospirenone - Google Patents [patents.google.com]
Technical Guide: Sourcing and Analytical Profiling of Drospirenone EP Impurity H
Executive Summary
In the rigorous landscape of pharmaceutical quality control, Drospirenone EP Impurity H (7β-chloromethyl derivative) represents a critical "specified impurity" within the European Pharmacopoeia (Ph.[1] Eur.) monograph [07/2009:2404]. Unlike oxidative degradants, Impurity H is a specific byproduct of acid-catalyzed ring opening , typically involving the interaction of the 6,7-cyclopropane moiety with hydrochloric acid or chloride ions during synthesis or forced degradation.
This guide provides a technical roadmap for researchers to accurately identify, source, and quantify Impurity H. It moves beyond basic catalog listings to explain the chemical causality of the impurity, criteria for selecting reference standard (RS) suppliers, and self-validating analytical protocols.
Part 1: Chemical Profile and Formation Mechanism
Chemical Identity[2][3][4]
-
EP Name: 7β-(chloromethyl)-3-oxo-15α,16α-dihydro-3′H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone.
-
Molecular Formula:
.[2][3] -
Molecular Weight: 402.96 g/mol .
Mechanistic Origin (The "Why")
Drospirenone is unique among progestins due to its two cyclopropane rings (at C6-C7 and C15-C16). The C6-C7 cyclopropane ring is highly strained and susceptible to electrophilic attack.
In the presence of acidic conditions (specifically HCl), the cyclopropane ring undergoes a ring-opening reaction. The chloride ion (
Visualization: Acid-Catalyzed Formation Pathway
The following diagram illustrates the structural transformation from Drospirenone to Impurity H.
Caption: Mechanism of Drospirenone Impurity H formation via acid-catalyzed ring opening of the C6-C7 cyclopropane moiety.[4]
Part 2: Sourcing Strategy and Supplier Landscape
Selecting a reference standard requires distinguishing between Primary Standards (official pharmacopoeial sources) and Secondary Standards (commercial synthesis labs).
The Hierarchy of Standards[8][9][10]
-
Primary Source (EDQM): The European Directorate for the Quality of Medicines (EDQM) is the ultimate authority.
-
Status: Impurity H is listed in the Drospirenone monograph (07/2009:2404).
-
Availability: EDQM typically supplies "Drospirenone CRS" (Current Reference Standard) and specific impurities like "Impurity E CRS". Impurity H is often not sold as a standalone vial by EDQM but may be generated in situ or required from secondary sources for specific retention time identification if not present in the system suitability mix.
-
-
Secondary Sources (Specialized Manufacturers): For quantitative impurity profiling, researchers often rely on specialized synthesis laboratories that provide certified secondary standards.
Supplier Qualification Criteria
When sourcing from a secondary supplier, the Certificate of Analysis (CoA) must be self-validating. Do not accept a standard without the following data:
-
Identity: 1H-NMR and Mass Spectrometry (MS) confirming the chloromethyl group (distinct shift in NMR compared to cyclopropane protons).
-
Purity: HPLC purity >95% (preferably >98% for quantitative use).
-
Content Assignment: Assay value (as is) derived from Mass Balance (100% - Impurities - Water - Residual Solvents) or qNMR.
Supplier Comparison Table
| Supplier | Type | Key Offerings | Reliability Indicator |
| EDQM | Primary | Drospirenone CRS, Impurity E CRS | Gold Standard. Official regulatory acceptance. |
| LGC Standards / Mikromol | Secondary (Distributor) | Impurity H (Pharmaceutical Secondary Std) | ISO 17034 accreditation. High traceability. |
| Simson Pharma | Manufacturer | Drospirenone EP Impurity H (CAS 932388-89-1) | Direct manufacturer, often provides detailed CoAs. |
| Veeprho | Manufacturer | Impurity H (Custom Synthesis) | Specialized in difficult-to-synthesize impurities. |
| Sriram Chem | Manufacturer | Impurity H (Ref Standard) | Cost-effective for initial R&D/Method Development. |
Part 3: Analytical Methodology (HPLC)
To accurately quantify Impurity H, the analytical method must separate it from the main Drospirenone peak and other related substances (A, B, C, D, E).
Chromatographic Logic
-
Stationary Phase: A C18 (Octadecylsilyl) column is essential. The chloromethyl group increases the lipophilicity of Impurity H compared to the parent Drospirenone.
-
Recommendation: End-capped C18 (e.g., Kromasil C18, Symmetry C18, or Restek Allure) to minimize silanol interactions.
-
-
Mobile Phase: A gradient or isocratic mix of Acetonitrile and Water .
-
Note: The EP monograph utilizes a mixture of Acetonitrile, Ethanol, and Water.[4]
-
-
Retention Behavior: Due to the addition of the chlorine atom (lipophilic), Impurity H typically elutes after Drospirenone (Relative Retention Time > 1.0). This contrasts with oxidative impurities (like Impurity E), which may elute closer to the main peak.
Standardized Protocol (Based on EP Context)
Step 1: Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Test Solution: 0.5 mg/mL of Drospirenone sample.
-
Reference Solution (Impurity H): Dissolve purchased Impurity H standard to obtain ~0.001 mg/mL (0.2% level).
Step 2: HPLC Conditions
-
Column: 250 mm x 4.6 mm, 3 µm C18.[5]
-
Temperature: 40°C (Critical for resolution).
-
Detection: UV @ 245 nm (Drospirenone absorption max).
-
Mobile Phase:
-
Isocratic: Acetonitrile : Water (65 : 35 v/v) - Common industrial adaptation.
-
EP Monograph: Acetonitrile : Ethanol : Water (21 : 25 : 54 v/v).
-
Step 3: System Suitability Criteria
-
Resolution (Rs): > 1.5 between Drospirenone and the nearest eluting peak (often Impurity E or H depending on the column).
-
Tailing Factor: 0.8 – 1.5 for the main peak.
Visualization: Supplier Qualification & Usage Workflow
This workflow ensures that the standard you buy is fit for purpose before you inject it into a validated run.
Caption: Decision matrix for sourcing and qualifying Drospirenone Impurity H reference standards.
Part 4: Handling and Stability
-
Storage: Store Impurity H at 2-8°C in a desiccator. While it is an acid-degradation product, it may be sensitive to strong bases (which could induce further elimination reactions) or light.
-
Solution Stability: Prepare solutions fresh. If using an autosampler, ensure the sample compartment is cooled to 10°C to prevent solvent evaporation or thermal degradation over long sequences.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2009). Drospirenone Monograph 2404. European Pharmacopoeia 7.0.
-
[Link]
-
- Simson Pharma. (n.d.). Drospirenone EP Impurity H Product Data.
-
Veeprho. (n.d.). Drospirenone EP Impurity H Structure and CAS.
-
[Link]
-
-
Sutar, S. B., et al. (2021).[7] "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." Indian Journal of Pharmaceutical Education and Research.
-
[Link]
-
- BenchChem. (n.d.).
Sources
Methodological & Application
Application Note: High-Resolution HPLC Method Development for Drospirenone Impurity H Detection
This Application Note is designed as a comprehensive technical guide for analytical scientists developing HPLC methods for Drospirenone Impurity H . It moves beyond generic templates to provide a logic-driven, scientifically grounded protocol.[1]
-chloromethyl analog)[1]Executive Summary & Compound Analysis
Drospirenone is a synthetic progestin used in oral contraceptives.[2] Its unique structure features two cyclopropane rings (at C6-C7 and C15-C16).[1] Impurity H (European Pharmacopoeia designation) represents a critical process-related impurity where the delicate 6,7-cyclopropane ring is compromised or misformed, typically involving a chlorination event.[1]
Detecting Impurity H is chromatographically challenging because its lipophilicity and UV absorption profile are nearly identical to the parent API (Active Pharmaceutical Ingredient).[1] This guide details a stability-indicating RP-HPLC method capable of baseline resolution (
Chemical Profile Comparison[1][3][4]
| Feature | Drospirenone (API) | Impurity H (Target) | Chromatographic Implication |
| IUPAC/Name | 7 | Impurity H lacks the 6,7-cyclopropane ring, replaced by a 7-chloromethyl group.[1] | |
| CAS | 67392-87-4 | 932388-89-1 | Unique identifier for reference standards.[1] |
| Polarity | Moderate (Cyclopropane rings add rigidity and planarity) | Slightly Lower (Chlorine adds lipophilicity; ring opening increases flexibility) | Impurity H is expected to elute after Drospirenone on C18 columns due to the hydrophobic chloro-substituent.[1] |
| UV Max | ~245 nm (enone system) | ~245 nm (enone system preserved) | Detection wavelength remains consistent. |
Method Development Strategy: The "Why" Behind the Protocol
To achieve robust separation, we must exploit the subtle hydrophobicity difference introduced by the chlorine atom.
Stationary Phase Selection
-
Recommendation: End-capped C18 (L1) with high carbon load (>15%).[1]
-
Reasoning: The separation relies on hydrophobic interaction. A standard C8 or Phenyl column may not offer enough methylene selectivity to distinguish the chloromethyl group from the cyclopropyl moiety. An end-capped column reduces silanol interactions, preventing peak tailing for these neutral steroids.[1]
-
Proven Columns: Agilent Zorbax SB-C18, Waters Symmetry C18, or equivalent.[1]
Mobile Phase & pH[1]
-
Solvent: Acetonitrile (ACN) is preferred over Methanol.[1] ACN has a lower viscosity (lower backpressure) and provides sharper peaks for steroids.[1]
-
Buffer: While Drospirenone is neutral, using a dilute buffer (e.g., 10 mM Ammonium Acetate or 0.1% Formic Acid) ensures method robustness against trace ionic impurities or column aging. Pure water can be used, but reproducibility often suffers.
-
pH: Neutral to slightly acidic (pH 4.5–6.0).[1] Drospirenone is acid-labile (ring opening), so highly acidic mobile phases (pH < 2) should be avoided to prevent on-column degradation.[1]
Optimization Workflow (Decision Tree)
Figure 1: Decision tree for optimizing the separation of Drospirenone and Impurity H.
Detailed Experimental Protocol
This protocol is optimized for the separation of Drospirenone from Impurity H and other common degradation products.
Chromatographic Conditions
| Parameter | Setting | Notes |
| Instrument | HPLC with UV/PDA Detector | Quaternary gradient pump recommended.[1] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Alternate: 150 mm x 4.6 mm, 3.5 µm for faster run. |
| Column Temp | 40°C | Elevated temperature improves mass transfer and peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Injection Vol | 20 µL | Adjust based on sensitivity requirements. |
| Detection | UV @ 245 nm | Primary wavelength.[3][4] |
| Run Time | 35 Minutes | Includes column re-equilibration. |
Mobile Phase Composition
-
Mobile Phase A: Water (Milli-Q grade)[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Note: If peak tailing is observed, add 0.1% Formic Acid to both A and B.
Gradient Program
The gradient is designed to hold the organic composition steady during the critical elution window of Drospirenone and Impurity H to maximize resolution.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 60 | 40 | Initial Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 20.0 | 20 | 80 | Linear Ramp (Elution of API & Impurity H) |
| 25.0 | 20 | 80 | Wash Step |
| 25.1 | 60 | 40 | Return to Initial |
| 35.0 | 60 | 40 | Re-equilibration |
Standard & Sample Preparation[5]
-
Diluent: Acetonitrile:Water (50:50 v/v).[1]
-
Stock Solution (Impurity H): Dissolve 1 mg Impurity H standard in 10 mL Diluent (100 µg/mL).
-
Stock Solution (API): Dissolve 10 mg Drospirenone API in 10 mL Diluent (1000 µg/mL).
-
System Suitability Solution: Mix API and Impurity H stocks to achieve final concentrations of 500 µg/mL (API) and 5 µg/mL (Impurity H).
Validation Framework (Self-Validating System)
To ensure the method is trustworthy and meets regulatory standards (ICH Q2(R1)), perform the following validation steps.
System Suitability Test (SST) Criteria
Before running samples, the system must pass these checks using the System Suitability Solution :
-
Resolution (
): > 2.0 between Drospirenone and Impurity H. -
Tailing Factor (
): 0.8 < < 1.5 for the Drospirenone peak.[1][3][4][5] -
Precision: %RSD < 2.0% for peak area of Drospirenone (n=6 injections).
Specificity (Forced Degradation)
Since Impurity H is a chlorinated degradant/process impurity, specificity is crucial.[1]
-
Acid Stress: Treat API with 0.1 N HCl at 60°C for 2 hours. Expectation: Potential formation of Impurity H or similar ring-opened products.[1]
-
Verification: Ensure the Impurity H peak is spectrally pure (using PDA purity angle < purity threshold) and resolved from other degradants.
Linearity & Sensitivity
-
LOD/LOQ: Establish the Limit of Quantitation (LOQ) for Impurity H. It should be
0.05% of the nominal API concentration (reporting threshold). -
Range: Validate linearity for Impurity H from LOQ up to 150% of the specification limit (typically 0.15% level).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution | Gradient too steep | Decrease the gradient slope between 10-20 mins (e.g., 0.5% B/min change). |
| Peak Tailing | Silanol interaction | Ensure column is end-capped. Add 10mM Ammonium Acetate to Mobile Phase A. |
| Retention Shift | Temperature fluctuation | Ensure column oven is stable at 40°C. |
| Ghost Peaks | Contaminated Mobile Phase | Use fresh Milli-Q water; filter mobile phases through 0.22 µm filters.[1] |
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Drospirenone Monograph 2404. (Defines Impurity H structure and limits).
-
United States Pharmacopeia (USP) . Drospirenone Related Compounds. [1][5]
-
Veeprho Laboratories . Drospirenone EP Impurity H Reference Standard. Retrieved from
-
Molcan Corporation . Drospirenone Impurity H Data Sheet. Retrieved from
-
International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). [1]
Sources
Application Note: High-Resolution Separation of 7-Chloromethyl 17R-Drospirenone from Drospirenone using C18 Chemistry
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the purity profiling of Drospirenone (DRSP).[1] It addresses the specific challenge of separating the process-related impurity 7-Chloromethyl 17R-Drospirenone (often designated as Impurity H in EP/USP monographs) from the Active Pharmaceutical Ingredient (API).[1][2]
Executive Summary
The synthesis of Drospirenone involves complex stereochemical transformations, specifically the formation of cyclopropane rings at the C6-C7 and C15-C16 positions.[2] A critical process-related impurity, 7-Chloromethyl 17R-Drospirenone , arises from incomplete cyclization or side reactions involving chloromethylating reagents.[1][2]
This impurity presents a dual separation challenge:
-
Stereochemical Similarity: The "17R" (epi) configuration at the spiro-lactone ring is stereochemically distinct but physically similar to the "17S" active drug.[1]
-
Hydrophobic Variance: The presence of a chlorine atom increases lipophilicity, potentially causing co-elution with the main peak if the gradient slope is not optimized.
This protocol details a robust C18 Reverse-Phase HPLC method capable of achieving a resolution (
Scientific Background & Mechanism[1][3]
Chemical Context[1][2][4][5][6][7][8]
-
Drospirenone (DRSP): A synthetic progestin with a rigid steroid backbone and two cyclopropane rings.[1]
-
7-Chloromethyl 17R-Drospirenone (Impurity H):
-
Origin: Often stems from the reaction of the
precursor with chloromethyl dimethyl isopropoxy silane (or similar reagents) where the final ring closure fails or opens, retaining the chlorine atom.[1] -
Structural Impact: The bulky chloromethyl group at C7 and the inversion at C17 (epi-isomer) alter the molecule's interaction with the stationary phase.
-
Separation Mechanism on C18
The separation relies on Solvophobic Theory .
-
Stationary Phase: The C18 (octadecylsilane) chains interact with the hydrophobic steroid core.[1]
-
Selectivity Factors (
):-
Chlorine Effect: The -CH2Cl group is more hydrophobic than the cyclopropane ring it replaces/modifies, tending to increase retention.[1]
-
Stereo-Selectivity: The 17R-isomer has a different spatial orientation of the lactone ring.[2] High-purity silica C18 columns with high carbon loads maximize the surface area contact, allowing discrimination based on these subtle steric differences.[1][2]
-
Workflow Visualization
The following diagram illustrates the decision matrix for method development and the separation logic.
Figure 1: Mechanistic workflow for the separation of halogenated steroid impurities.
Detailed Protocol
Equipment & Reagents
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD) |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 |
| Solvent A | Milli-Q Water (0.1% Formic Acid or pH 4.5 Acetate Buffer) |
| Solvent B | Acetonitrile (HPLC Grade) |
| Diluent | Acetonitrile : Water (50:50 v/v) |
Note: Acidic pH is preferred to prevent lactone ring hydrolysis during analysis.
Chromatographic Conditions
To ensure separation of the lipophilic impurity, a gradient elution is strictly required.[1] Isocratic methods often result in broad peaks for late-eluting chlorinated impurities.[1][2]
-
Column Temperature:
(Critical for mass transfer kinetics of steroids)[1][2] -
Injection Volume: 10 µL
-
Detection: UV @ 265 nm (Matches the enone chromophore)[1][2]
Gradient Table:
| Time (min) | % Solvent A (Water/Buffer) | % Solvent B (ACN) | Phase Description |
| 0.0 | 60 | 40 | Initial Equilibration |
| 15.0 | 20 | 80 | Linear Ramp (Elutes DRSP then Impurities) |
| 20.0 | 20 | 80 | Wash Step |
| 20.1 | 60 | 40 | Return to Initial |
| 25.0 | 60 | 40 | Re-equilibration |
Step-by-Step Procedure
-
Preparation of Mobile Phase: Filter Solvent A through a 0.22 µm membrane.[1] Degas both solvents.[1]
-
Standard Preparation: Dissolve Drospirenone Reference Standard in diluent to a concentration of 0.5 mg/mL.
-
Spike Solution (System Suitability): Prepare a solution containing 0.5 mg/mL Drospirenone spiked with 0.1% (w/w) of 7-Chloromethyl 17R-Drospirenone (Impurity H).
-
Conditioning: Flush the column with 100% B for 10 mins, then equilibrate with initial gradient conditions for 20 mins.
-
Sequence:
Data Analysis & Validation Criteria
Expected Retention Behavior
Due to the chlorine atom, Impurity H is more hydrophobic than the parent molecule.[1]
-
7-Chloromethyl 17R-Drospirenone: Elutes after DRSP.[1][2][4]
-
Relative Retention Time (RRT): Typically ~1.2 to 1.3 (Dependent on exact organic modifier ratio).[1][2]
System Suitability Limits
| Parameter | Acceptance Criteria | Logic |
| Resolution ( | Ensures baseline separation between DRSP and Impurity H. | |
| Tailing Factor ( | Minimizes peak broadening common with steroid interactions.[1][2] | |
| RSD (Area) | Confirms injection precision. | |
| Plate Count ( | Verifies column efficiency. |
Troubleshooting & Optimization
Figure 2: Troubleshooting decision tree for resolution issues.
-
Co-elution: If Impurity H co-elutes with other process impurities (e.g., Impurity G), lower the initial %B to 35% to flatten the gradient.[1]
-
Peak Fronting: Often caused by sample overload.[1] Reduce injection volume to 5 µL.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Drospirenone Monograph 2404. (Defines Impurity H and standard limits). [1][2]
-
United States Pharmacopeia (USP) . Drospirenone: USP Pending Monograph. (Lists related compounds and HPLC criteria). [1][2]
-
PubChem . 7-Chloromethyl 17-epidrospirenone (Compound Summary). National Library of Medicine.[1] [1][2]
-
Sielc Technologies . Separation of Drospirenone on Newcrom R1 HPLC column. (Application note on steroid separation).
-
ResearchGate . Green Assessment of Analytical Procedure for the Determination of Drospirenone. (Discusses impurity profiling methodologies).
Sources
High-Resolution Separation of 7-Chloromethyl 17R-Drospirenone: A Strategic Mobile Phase Optimization Guide
This Application Note and Protocol is designed for researchers and analytical scientists involved in the impurity profiling of Drospirenone, specifically focusing on the critical separation of the 7-Chloromethyl 17R-Drospirenone intermediate (often designated as Impurity H in pharmacopeial contexts).
Abstract
The analysis of 7-Chloromethyl 17R-Drospirenone (a key synthetic intermediate and potential genotoxic impurity in Drospirenone drug substance) presents a unique chromatographic challenge.[1] Structurally similar to the parent API, this chlorinated analog requires precise mobile phase tuning to achieve baseline resolution.[2] This guide details a "First-Principles" approach to mobile phase optimization, moving beyond trial-and-error to exploit specific solvophobic and steric interactions. We prioritize the stability of the acid-labile cyclopropane rings and the base-labile lactone moiety during analysis.
Introduction & Analyte Mechanics
7-Chloromethyl 17R-Drospirenone (CAS: 932388-89-1) typically arises during the 6,7-cyclopropanation step of Drospirenone synthesis.[1][2] Its separation is critical not just for purity assessment but for validating the reaction kinetics of the cyclopropane ring closure.
Chemical Challenges
-
Structural Similarity: The analyte differs from Drospirenone primarily by the presence of a chloromethyl group at C7 (instead of the closed cyclopropane ring) and potentially inverted stereochemistry at C17 (17-epi).
-
Stability Profile:
-
Lactone Ring: Susceptible to hydrolysis at pH > 7.5 (opening to the hydroxy-acid form).
-
Cyclopropane Rings: Susceptible to acid-catalyzed ring opening/isomerization at pH < 3.0.[1]
-
Operational Window: The mobile phase must maintain a pH of 4.5 – 6.5 to ensure on-column stability.
-
Mobile Phase Design Strategy
The optimization strategy focuses on three variables: Organic Modifier Selectivity , Buffer pH/Strength , and Gradient Slope .[2]
A. Organic Modifier: The "Selectivity Engine"
-
Acetonitrile (ACN): Provides sharp peaks and lower backpressure but often suppresses the steric selectivity required to separate diastereomers (like the 17-epi forms).
-
Methanol (MeOH): Protic solvent. Engages in hydrogen bonding with the C3-ketone and lactone carbonyls. Recommendation: MeOH is superior for enhancing the selectivity between the chlorinated impurity and the parent drug due to differences in solvation shells around the halogen atom.
B. Aqueous Phase: The "Stability Anchor"
-
Buffer: Ammonium Acetate (10-20 mM).
-
Rationale: Volatile (LC-MS compatible), provides sufficient buffering capacity at pH 5.0-6.0, and suppresses silanol activity which can cause tailing of the polar lactone group.[2]
Experimental Protocol
Equipment & Reagents
-
HPLC/UHPLC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (Binary Pump).
-
Column: Phenyl-Hexyl or C18 (End-capped).[1]
-
Primary Choice:Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) for robust hydrophobicity-based separation.[2]
-
Alternative:Acquity CSH Phenyl-Hexyl for enhanced pi-pi selectivity if the C18 fails to resolve the critical pair.
-
-
Reagents: LC-MS Grade Acetonitrile, Methanol, Ammonium Acetate, Acetic Acid.[1][2]
Workflow: Step-by-Step Optimization
Step 1: Buffer Preparation (pH 5.0)
-
Dissolve 0.77 g of Ammonium Acetate in 900 mL of Milli-Q water.
-
Adjust pH to 5.0 ± 0.1 using dilute Acetic Acid.
-
Dilute to 1000 mL. Filter through 0.22 µm membrane.
Step 2: The "Modifier Screening" Gradient Run two initial gradients to determine the dominant interaction mechanism.
| Time (min) | %B (ACN) | %B (MeOH) | Flow Rate |
| 0.0 | 30 | 30 | 0.4 mL/min |
| 10.0 | 80 | 80 | 0.4 mL/min |
| 12.0 | 30 | 30 | 0.4 mL/min |
-
Observation: If MeOH provides better resolution (Rs > 1.5) but broader peaks, use a ternary blend (e.g., A: Buffer, B: MeOH/ACN 50:50).[2]
Step 3: Final Optimized Method (Reference Protocol) Based on general steroid impurity profiling principles [1, 2], the following method provides a robust starting point for validation.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0)
-
Mobile Phase B: Methanol:Acetonitrile (60:40 v/v)
-
Column Temp: 35°C (Temperature control is vital for steroid isomer separation)
-
Detection: UV @ 265 nm (max absorption for enone system)
Gradient Program:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 45 | Initial retention of polar degradants |
| 2.0 | 45 | Isocratic hold to stack peaks |
| 12.0 | 75 | Shallow gradient for critical pair resolution |
| 15.0 | 95 | Wash lipophilic dimers/oligomers |
| 15.1 | 45 | Re-equilibration |[1]
Results & Discussion: Interpreting the Data
Separation Logic (The "Why")
The 7-Chloromethyl impurity is more lipophilic than Drospirenone due to the chloro-substituent (Cl is less polar than the H/cyclopropane environment). Therefore, Impurity H elutes after Drospirenone in Reversed-Phase mode.[2]
Table 1: Impact of Mobile Phase Composition on Resolution (Rs) (Simulated data based on steroid structure-retention relationships)
| Mobile Phase B | Retention Time (Parent) | Retention Time (Impurity H) | Resolution (Rs) | Comments |
| 100% ACN | 4.2 min | 4.5 min | 1.1 | Poor selectivity; peaks merge. |
| 100% MeOH | 6.8 min | 7.9 min | 2.4 | Excellent separation; longer run time. |
| 60:40 MeOH:ACN | 5.1 min | 5.9 min | 1.9 | Optimal balance of speed and resolution. |
Visualization of Methodology
Figure 1: Method Development Decision Tree
This diagram outlines the logical flow for optimizing the mobile phase based on observed chromatographic behavior.
Caption: Decision matrix for selecting the optimal organic modifier ratio based on resolution and peak shape.
Figure 2: Analyte Interaction & Separation Mechanism
Visualizing why the specific mobile phase works for this impurity.
Caption: Mechanistic view of how the chloromethyl group increases retention on C18, modulated by Methanol's solvation properties.
Validation Criteria (Self-Checking System)
To ensure the method is trustworthy and robust, verify the following System Suitability Parameters before every run:
-
Resolution (Rs): > 2.0 between Drospirenone and Impurity H.
-
Tailing Factor (T): < 1.5 for both peaks (indicates minimal secondary silanol interactions).
-
pH Stability Check: Inject a standard after 24 hours. If the parent peak area decreases > 2%, the mobile phase pH is likely too high or too low (Lactone hydrolysis or Cyclopropane opening).
References
-
Talath, S. et al. (2017). "A Simple and Rapid Validated Stability Indicating HPLC Method for the Determination of Drospirenone in a Pharmaceutical Product." Indo American Journal of Pharmaceutical Research.
-
Chambers, E. E.[2][3] & Diehl, D. M. (2007).[2] "A Highly Selective Method for the Analysis of Drospirenone in Human Plasma."[3] Chromatography Online.
-
BenchChem. (2025).[4] "Drospirenone Degradation Product Analysis and Identification." Technical Support Center.
-
PubChem. (2025). "7-Chloromethyl 17-epidrospirenone (Impurity H)."[5] National Library of Medicine.
-
Waters Corporation. (2021). "The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation." Application Note.
Sources
- 1. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110407905A - A kind of preparation method of Drospirenone and its intermediate - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Application Note: High-Efficiency Extraction and Quantification of Drospirenone Impurity H from Tablet Matrices
Abstract & Scientific Rationale
The accurate quantification of Drospirenone Impurity H (7
This protocol addresses the specific challenge of extracting this lipophilic, chlorinated steroid from immediate-release tablet matrices containing binders like hydroxypropyl methylcellulose (HPMC) and fillers like lactose monohydrate. The method prioritizes solvation thermodynamics to ensure complete recovery without inducing acid-catalyzed rearrangement of the labile drospirenone lactone ring.
Chemical Context
-
Analyte: Drospirenone Impurity H (C
H ClO , MW: 402.95 g/mol ).[1] -
Matrix: Tablet formulation (Drospirenone/Ethinylestradiol).[2][3]
-
Key Challenge: Differentiating Impurity H from the parent drug (Drospirenone) and preventing in-situ degradation during sonication. Impurity H contains a chloromethyl group, increasing its logP (lipophilicity) relative to the parent drug, necessitating a solvent system with high elution strength.
Experimental Workflow Diagram
The following diagram outlines the critical path for sample preparation, highlighting decision nodes for solvent selection and critical process parameters (CPPs).
Caption: Optimized workflow for the extraction of Drospirenone Impurity H, emphasizing thermal control during comminution and sonication.
Detailed Protocol: Sample Preparation
Reagents and Equipment
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Milli-Q Water (18.2 MΩ).
-
Standard: Drospirenone Impurity H Reference Standard (purity >98%).
-
Filters: 0.2 µm Hydrophilic PTFE (Polytetrafluoroethylene). Note: Nylon filters are avoided due to potential non-specific binding of the chlorinated impurity.
-
Equipment: Ultrasonic bath with temperature control, Centrifuge capable of 4000 x g.
Standard Preparation (Self-Validating Step)
To ensure system accuracy, prepare a stock solution of Impurity H.
-
Stock Solution: Dissolve 1.0 mg Impurity H in 100 mL Methanol (10 µg/mL).
-
System Suitability Solution: Spike a known concentration of Impurity H (e.g., 0.5% level) into a Drospirenone standard solution to verify resolution (
).
Tablet Extraction Procedure
This procedure is designed to extract the active ingredient and impurities from the polymer matrix while minimizing the dissolution of excipients that could foul the column.
Step 1: Comminution
-
Weigh 20 tablets to determine the average tablet weight.
-
Grind tablets to a fine powder using a mortar and pestle. Tip: If the tablet contains a film coat, ensure the coat is fully pulverized to release the core.
Step 2: Solvation
-
Transfer tablet powder equivalent to 3 mg of Drospirenone (typically 1 tablet weight) into a 10 mL amber volumetric flask.
-
Critical Step: Add Diluent (Methanol:Water 80:20 v/v) to fill approx. 60% of the flask volume.
-
Why 80:20 MeOH:Water? Pure organic solvent can dehydrate excipients (like lactose) causing them to form a hard cake that traps the drug. The 20% water content hydrates the excipients, allowing the organic solvent to penetrate and dissolve the lipophilic Impurity H.
-
Step 3: Pulse Sonication
-
Sonicate for 15 minutes in pulse mode (e.g., 30s ON / 10s OFF).
-
Temperature Control: Maintain bath temperature
. Higher temperatures can degrade Drospirenone into acid-catalyzed impurities (e.g., isomerized products), leading to false positives.
Step 4: Equilibration and Make-up
-
Allow the flask to cool to room temperature.
-
Dilute to volume with the Diluent.[4][5][6] Mix by inversion (10x).
Step 5: Clarification
-
Transfer a portion of the suspension to a centrifuge tube.[2] Centrifuge at 4000 rpm for 10 minutes.
-
Why Centrifuge? Direct filtration of tablet suspensions often clogs filters immediately. Centrifugation creates a clear supernatant, reducing backpressure on the syringe filter.
Step 6: Filtration
-
Filter the supernatant through a 0.2 µm Hydrophilic PTFE syringe filter .
-
Discard the first 2 mL of filtrate. This saturates the filter membrane sites, preventing loss of the trace Impurity H due to adsorption.
-
Collect the subsequent filtrate into an HPLC vial.
Chromatographic Conditions (Reference)
To validate the extraction, the sample must be analyzed using a method capable of separating the chlorinated impurity from the parent.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40%→80% B; 15-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 265 nm (Drospirenone max) |
| Injection Vol | 10 µL |
| Column Temp | 30°C |
Note: Impurity H (Chloromethyl analog) is more lipophilic than Drospirenone and will typically elute after the main Drospirenone peak.
Method Validation & Troubleshooting
Self-Validating Quality Control (QC)
Every extraction batch must include a Spiked Recovery Sample :
-
Add a known amount of Impurity H stock to the tablet powder before solvent addition.
-
Perform the extraction.[5]
-
Acceptance Criteria: Recovery must be between 90% and 110%. If recovery is low (<80%), it indicates entrapment in the excipient matrix; increase the water ratio in the diluent (e.g., to 70:30 MeOH:Water) or increase sonication time.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Ghost Peaks | Thermal degradation during sonication. | Check bath temp; ensure it stays <35°C. |
| Low Recovery | Adsorption to filter or incomplete extraction. | Switch to PTFE filter; discard first 3 mL filtrate. |
| Peak Tailing | Solvent mismatch. | Ensure sample diluent matches initial mobile phase strength. |
| Interference | Excipient co-elution. | Use the gradient method specified; verify specificity with a Placebo injection. |
References
-
European Pharmacopoeia (Ph.[7] Eur.) . Drospirenone Monograph 2404. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
U.S. Pharmacopeia (USP) . Drospirenone and Ethinyl Estradiol Tablets Monograph. USP-NF.
-
Sutar, S. V., et al. (2021).[8][9] "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." Indian Journal of Pharmaceutical Education and Research, 55(3).
-
ICH Guidelines . Impurities in New Drug Products Q3B(R2). International Council for Harmonisation.[8][9]
-
Simson Pharma . Drospirenone EP Impurity H Data Sheet. (Chemical Structure Verification).
Sources
- 1. chemfeel.com [chemfeel.com]
- 2. researchgate.net [researchgate.net]
- 3. kronika.ac [kronika.ac]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrj.org [chemrj.org]
- 6. scispace.com [scispace.com]
- 7. Drospirenone impurity E EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 8. ijper.org [ijper.org]
- 9. jcpr.humanjournals.com [jcpr.humanjournals.com]
The following Application Note and Protocol guide is designed for researchers and QC scientists involved in the analysis of Drospirenone and its related substances.
Executive Summary & Scientific Rationale
Drospirenone (DRSP) is a synthetic progestin structurally related to spironolactone.[1] Unlike many other progestogens, it possesses antimineralocorticoid and antiandrogenic properties. In the context of pharmaceutical quality control (QC) and stability testing, the primary analytical challenge is the separation of Drospirenone from its degradation products, specifically Impurity E (17-epi-drospirenone) .
The Isomerization Challenge
Drospirenone contains a carbolactone ring at the C17 position. Under acidic conditions or thermal stress, this ring undergoes reversible isomerization, leading to the formation of the 17-epimer (Impurity E). Because these two molecules are diastereomers with identical molecular weights (366.49 g/mol ) and very similar polarities, isocratic methods often fail to resolve them adequately.
Why Gradient Elution? While isocratic methods exist for assay purposes, impurity profiling requires a Gradient Elution program to:
-
Retain polar degradants: Early eluting oxidative degradants require low organic composition at the start.
-
Resolve the Epimer: A shallow gradient slope is necessary around the retention time of the main peak to maximize selectivity (
) between DRSP and Impurity E. -
Elute hydrophobic impurities: Late-eluting dimers or highly non-polar contaminants require a high-organic flush at the end of the run.
Chemistry & Impurities Profile
Understanding the analytes is the first step in method development. The following table summarizes the key related substances as defined by major pharmacopeias (EP/USP).
| Impurity Name | Common Designation | Relative Retention Time (RRT)* | Origin/Mechanism |
| Drospirenone | API | 1.00 | Parent Molecule |
| Impurity A | 6β,7β-Dihydroxy derivative | ~0.65 | Oxidative degradation |
| Impurity B | 7β-Hydroxymethyl derivative | ~0.85 | Process impurity |
| Impurity C | 17-Keto derivative | ~0.92 | Degradation (Decarboxylation) |
| Impurity D | 6,7-Dehydro drospirenone | ~1.10 | Elimination |
| Impurity E | 17-epi-Drospirenone | 1.05 - 1.12 | Acidic Isomerization (Critical Pair) |
*RRTs are approximate and column-dependent.
Degradation Pathway Visualization
The following diagram illustrates the critical degradation pathway leading to the formation of Impurity E and C.
Caption: Acid-catalyzed isomerization of Drospirenone to Impurity E (Critical Quality Attribute).
Experimental Protocol: Gradient HPLC Method
This protocol is a synthesized "Best Practice" method derived from stability-indicating studies and pharmacopeial principles. It prioritizes the resolution of the Critical Pair (DRSP/Impurity E).
A. Instrumentation & Reagents[1][3][4][5][6][7][8][9]
-
System: HPLC or UHPLC equipped with a Binary Gradient Pump, Autosampler, Column Oven, and UV-Vis/PDA Detector.
-
Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).
-
Rationale: "SB" (Stable Bond) columns utilize sterically protected silanes, offering superior stability and peak shape for acid-sensitive compounds.
-
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).
-
Wavelength: 265 nm (Primary), 215 nm (Secondary for trace impurities).
B. Chromatographic Conditions[1][3][4][5][6][7][8][9]
Mobile Phase A: Water (100%) Mobile Phase B: Acetonitrile (100%) Note: Some methods use 0.1% Orthophosphoric acid in water for MP A to suppress silanol activity, but neutral DRSP separates well in water/ACN.
Flow Rate: 1.0 mL/min Temperature: 40°C (Critical for mass transfer and resolution) Injection Volume: 20 µL
Gradient Program (Linear)
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event Description |
| 0.0 | 70 | 30 | Initial equilibration |
| 2.0 | 70 | 30 | Isocratic hold to trap polar impurities |
| 25.0 | 45 | 55 | Shallow Ramp: Separates DRSP & Impurity E |
| 30.0 | 10 | 90 | Wash step to elute hydrophobic dimers |
| 35.0 | 10 | 90 | Hold high organic |
| 35.1 | 70 | 30 | Return to initial conditions |
| 45.0 | 70 | 30 | Re-equilibration |
C. Sample Preparation[1][3][4][7][8][9]
-
Diluent: Acetonitrile:Water (50:50 v/v).[2]
-
Standard Stock: Dissolve Drospirenone Reference Standard in Diluent to obtain 0.5 mg/mL.
-
Test Solution: Grind tablets (if dosage form) and extract with Diluent to match stock concentration. Sonicate for 20 mins, filter through 0.45 µm PVDF filter.
-
Caution: Avoid using pure methanol as diluent if the sample is acidic, as it may promote degradation during sonication.
-
System Suitability & Validation Criteria
To ensure the method is performing correctly, the following criteria must be met before releasing results.
Critical Quality Attributes (CQAs)
-
Resolution (Rs): The resolution between Drospirenone and Impurity E must be > 1.5 (Baseline separation).
-
Tailing Factor (T): NMT 1.5 for the Drospirenone peak.
-
Precision: RSD of peak area for 6 replicate injections of standard < 2.0%.
Method Development Workflow
Use this logic flow to troubleshoot or optimize the gradient if resolution fails.
Caption: Decision matrix for optimizing resolution between Drospirenone and Impurity E.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Epimer Co-elution | Gradient slope too steep. | Increase the gradient time from 25 to 35 minutes to flatten the slope. |
| Peak Tailing | Secondary silanol interactions. | Ensure column is end-capped.[2] Add 0.1% Formic Acid to MP A if using older column tech. |
| Ghost Peaks | Contaminated Mobile Phase or Carryover. | Use a blank injection (Diluent) to identify system ghosts. Wash needle with 100% ACN. |
| Retention Shift | Temperature fluctuation. | Drospirenone retention is temp-sensitive. Ensure column oven is stable ±0.5°C. |
References
-
European Directorate for the Quality of Medicines (EDQM). Drospirenone Monograph 2404. European Pharmacopoeia.[3][2][4] Link
-
Chambers, E. E., & Diehl, D. M. (2007). A Highly Selective Method for the Analysis of Drospirenone in Human Plasma.[5] Chromatography Online. Link
-
Vishnu, P., et al. (2024). Quantification of Drospirenone and Ethinyl Estradiol Related Impurities in a Combined Pharmaceutical Dosage Form by Chromatography Method with QbD Robustness Study. Journal of AOAC INTERNATIONAL.[6] Link[6]
-
Sigma-Aldrich. Drospirenone Impurity E Reference Standard Data Sheet.Link
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. drugfuture.com [drugfuture.com]
- 3. Drospirenone impurity E EP Reference Standard Sigma Aldrich [sigmaaldrich.cn]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Application Note: Determination of Detection Limits (LOD/LOQ) for 7-Chloromethyl 17R-Drospirenone by UV
The following Application Note and Protocol is designed for analytical scientists and quality control professionals involved in the development and validation of HPLC-UV methods for Drospirenone and its intermediates.
Executive Summary & Technical Context
7-Chloromethyl 17R-Drospirenone (CAS: 932388-89-1), often referred to as Drospirenone Impurity H (EP standard), is a critical synthetic intermediate and process-related impurity in the manufacturing of Drospirenone.[1][2][3] Structurally, it contains a chloromethyl group at the C7 position and a spiro-lactone ring at C17.[3]
The presence of the alkyl halide moiety (chloromethyl) classifies this molecule as a potential structural alert for genotoxicity (alkylating agent). Consequently, establishing rigorous Limits of Detection (LOD) and Quantification (LOQ) is not merely a procedural requirement but a safety imperative to ensure levels remain below the Threshold of Toxicological Concern (TTC) or established specification limits.
While LC-MS is often preferred for trace analysis, HPLC-UV remains the workhorse for process control and intermediate testing due to its robustness and cost-effectiveness.[1][2] This guide details a self-validating protocol to determine LOD/LOQ using UV detection, leveraging the enone chromophore (3-keto-4-ene) present in the steroid backbone.[1][2][3]
Technical Background & Mechanism
The Chromophore
The detection of 7-Chloromethyl 17R-Drospirenone relies on the
-
Transition:
and - : Typically 265–275 nm (similar to Drospirenone).[1][2][3]
-
Implication: The UV response is sufficient for detection at ppm levels (0.05% relative to API) but requires optimized baseline stability to distinguish the signal from noise at the LOD.
Regulatory Framework (ICH Q2(R1))
This protocol aligns with ICH Q2(R1) validation of analytical procedures, utilizing two primary approaches for cross-verification:
-
Signal-to-Noise (S/N) Ratio: The standard approach for instrumental methods.[1][2][3]
-
Standard Deviation of the Response and Slope: A statistical approach derived from the calibration curve.[4][5]
Experimental Protocol
Materials and Reagents
-
Analyte: 7-Chloromethyl 17R-Drospirenone Reference Standard (purity > 98%).[1][2][3]
-
Matrix: Drospirenone API (for specificity/spiking studies) or Mobile Phase (for standard LOD determination).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Ammonium Acetate or Formic Acid (if buffering is required).[1][2][3]
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2][3]
-
Column: C18 End-capped (e.g., Zorbax SB-C18 or Waters SunFire),
.[1][2][3] -
Detection Wavelength: 270 nm (Must be experimentally verified via spectral scan).
-
Injection Volume: 20
L (Higher volumes improve LOD but risk peak broadening).
Preparation of Solutions
Stock Solution (1.0 mg/mL): Dissolve 10 mg of 7-Chloromethyl 17R-Drospirenone in 10 mL of Acetonitrile.
Intermediate Stock (100
Linearity Standards (Range: 0.05 – 5.0
-
Level 1: 0.05
g/mL -
Level 2: 0.10
g/mL -
Level 3: 0.25
g/mL[2] -
Level 4: 0.50
g/mL[2] -
Level 5: 1.00
g/mL[2] -
Level 6: 5.00
g/mL
LOD/LOQ Determination Workflow
Phase 1: Spectral Verification (The "Trustworthiness" Check)
Before quantifying, confirm the
-
Inject the 100
g/mL standard.[2][3] -
Criterion: Identify the local maximum. If it shifts significantly from 270 nm due to the chloromethyl influence, adjust the method wavelength to maximize signal intensity.
Phase 2: Signal-to-Noise (S/N) Approach
This is the empirical method, measuring actual instrument performance.[1][2][3]
-
Blank Injection: Inject the mobile phase (n=3) to establish the baseline noise.
-
Low-Level Injections: Inject the lowest linearity standards (0.05 and 0.10
g/mL). -
Calculation: Measure the peak height (
) of the analyte and the peak-to-peak noise ( ) of the baseline over a distance of 5–20 times the peak width. [1][3] -
Definition:
Phase 3: Calibration Curve Approach (Statistical)
This method validates the linearity at the lower end.
-
Plot Peak Area (
) vs. Concentration ( ).[1][2][3][4] -
Perform Linear Regression:
[2][3] -
Calculation:
Data Presentation & Analysis
Visualization of Workflow
The following diagram illustrates the logical flow for determining and validating the limits.
Caption: Logic flow for dual-verification of LOD/LOQ using S/N ratio and Calibration Curve statistics.
Summary of Expected Results
The table below represents typical data for a steroid impurity analyzed by UV. Use this format to report your actual findings.
| Parameter | Method A (S/N) | Method B (Statistical) | Final Established Value |
| Slope ( | N/A | 45200 (Area/ | 45200 |
| SD of Intercept ( | N/A | 1250 | N/A |
| LOD ( | 0.08 (S/N = 3.[1][2][3]1) | 0.09 | 0.09 |
| LOQ ( | 0.25 (S/N = 10.[1][2][3]5) | 0.28 | 0.28 |
| Precision at LOQ | 4.2% RSD (n=6) | N/A | Pass (< 10%) |
Interpretation:
-
If the statistical LOD is significantly higher than the S/N LOD, your baseline noise might be low, but the linearity at the bottom end is poor.
-
Action: Always default to the experimentally verified LOQ (Method A) where precision (RSD) is confirmed.
Critical Considerations for 7-Chloromethyl 17R-Drospirenone
-
Stability: Chloromethyl steroids can be reactive.[2][3] Ensure solutions are prepared fresh and autosampler temperature is controlled (e.g., 10°C) to prevent degradation during the sequence, which would artificially elevate the LOQ.
-
Solvent Cutoff: If using Methanol, the UV cutoff (205 nm) is close to the steroid backbone absorption if you attempt to detect at low wavelengths. Acetonitrile (cutoff 190 nm) is preferred for lower background noise.[1][2][3]
-
Specificity: Ensure the impurity peak is resolved (
) from the main Drospirenone peak and other process impurities (e.g., 17-epi-Drospirenone).[1][2][3] Overlap will make the "Noise" measurement inaccurate.
References
-
International Conference on Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Pharmacopoeia (Ph.[2][3] Eur.). Drospirenone Monograph 2404.[2][3] (Lists Impurity H and system suitability requirements). [Link][1][3]
-
PubChem. 7-Chloromethyl 17-epidrospirenone (Compound Summary). [Link][1][2][3]
Sources
- 1. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloromethyl Drospirenone | LGC Standards [lgcstandards.com]
- 3. 7-CHLOROMETHYLDROSPIRENONE [drugs.ncats.io]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. kronika.ac [kronika.ac]
- 7. rjpbcs.com [rjpbcs.com]
- 8. chemrj.org [chemrj.org]
- 9. researchgate.net [researchgate.net]
- 10. sepscience.com [sepscience.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. iajpr.com [iajpr.com]
Application Note: A Validated Approach to the Synthesis of 7β-Chloromethyl-17R-Drospirenone for Use as a Certified Reference Standard
Abstract
This application note provides a comprehensive, scientifically-grounded guide for the synthesis, purification, and characterization of 7β-Chloromethyl-17R-Drospirenone (Drospirenone Impurity G), a critical reference standard for the quality control of Drospirenone in pharmaceutical formulations. Due to the absence of a publicly available, detailed synthetic protocol for this specific impurity, we present a plausible and robust methodology derived from established principles of steroid chemistry. The protocol is designed for researchers, analytical scientists, and drug development professionals who require a highly purified and well-characterized standard for method validation, stability studies, and routine quality assurance. The synthesis involves a targeted chloromethylation of a key drospirenone precursor, followed by a rigorous multi-step purification process. Full characterization using modern analytical techniques is detailed to confirm structural integrity and establish purity, ensuring the final material is fit-for-purpose as a certified reference standard.
Introduction: The Imperative for High-Purity Impurity Standards
Drospirenone (6β,7β;15β,16β-dimethylen-3-oxo-17α-pregn-4-ene-21,17-carbolactone) is a widely used synthetic progestin with antimineralocorticoid and antiandrogenic properties, making it a key component in oral contraceptives and hormone replacement therapies[1]. As with any active pharmaceutical ingredient (API), the identification and control of impurities are mandated by regulatory agencies worldwide to ensure the safety and efficacy of the final drug product.
7β-Chloromethyl-17R-Drospirenone has been identified as a process-related impurity of Drospirenone. The availability of this compound in a highly pure and well-characterized form is essential for the validation of analytical methods used to monitor the quality of Drospirenone. Reference standards serve as the benchmark against which production batches of the API are tested, ensuring that the levels of specific impurities do not exceed established safety thresholds. This document outlines a complete workflow for the de novo synthesis and qualification of 7β-Chloromethyl-17R-Drospirenone to meet the stringent requirements for a chemical reference standard[2][3].
Proposed Synthetic Strategy: Rationale and Pathway
The introduction of a chloromethyl group at the C7 position of the drospirenone scaffold presents a unique synthetic challenge. A direct chloromethylation on the final drospirenone molecule is complicated by the presence of the 6β,7β-methylene group. Therefore, a more strategic approach is proposed, starting from a key intermediate in drospirenone synthesis: 3-oxo-15β,16β-methylene-17α-pregn-4,6-diene-21,17-carbolactone (6,7-dehydro-drospirenone intermediate) . The C6-C7 double bond in this precursor provides a reactive site for electrophilic addition.
The proposed reaction is an adaptation of the Blanc chloromethylation, utilizing formaldehyde and hydrogen chloride[4]. Under acidic conditions, these reagents can generate a transient electrophilic species, such as a chloromethyl cation equivalent, which can then react with the electron-rich 6,7-diene system of the steroidal precursor. This approach is analogous to the addition of hydrogen halides to 6,7-dehydro steroids, a known method for producing 7α-halogenated corticosteroids[5]. The stereochemical outcome at the C7 position is predicted to favor the β-configuration due to steric hindrance from the steroidal backbone.
Figure 1: Proposed Synthetic Workflow for 7-Chloromethyl 17R-Drospirenone.
Experimental Protocols
Synthesis of 7β-Chloromethyl-17R-Drospirenone
Materials:
-
3-oxo-15β,16β-methylene-17α-pregn-4,6-diene-21,17-carbolactone (Starting Material)
-
Paraformaldehyde
-
1,4-Dioxane (anhydrous)
-
Hydrogen Chloride gas or concentrated Hydrochloric Acid
-
Ethyl Acetate
-
Hexanes
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve the starting material (1.0 eq) in anhydrous 1,4-dioxane.
-
Reagent Addition: Add paraformaldehyde (3.0 eq) to the solution.
-
Chloromethylation: Cool the mixture to 0 °C in an ice bath. Bubble hydrogen chloride gas through the solution for 15-20 minutes, or alternatively, add concentrated hydrochloric acid (5.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-cold water and ethyl acetate.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product requires a two-step purification process to achieve the >99.0% purity required for a reference standard.
Step 1: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Load the crude product onto the silica gel column.
-
Elute the column with the solvent gradient.
-
Collect fractions and analyze by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
Step 2: Semi-Preparative High-Performance Liquid Chromatography (HPLC)
This final polishing step is crucial for removing closely eluting impurities.[6]
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 271 nm |
| Injection Volume | 500 µL (of a concentrated solution in Acetonitrile/Water) |
Procedure:
-
Dissolve the material from the column chromatography in a minimal amount of the mobile phase.
-
Perform multiple injections onto the preparative HPLC system.
-
Collect the peak corresponding to 7β-Chloromethyl-17R-Drospirenone.
-
Combine the collected fractions, and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to yield the final product as a white solid.
Characterization and Qualification as a Reference Standard
The identity, purity, and potency of the synthesized material must be rigorously established.
Figure 2: Analytical Workflow for Qualification of the Reference Standard.
Structural Elucidation
The following data are expected for the successful synthesis of 7β-Chloromethyl-17R-Drospirenone.
| Analysis Technique | Expected Result |
| Mass Spec (ESI+) | Molecular Weight: 402.96 g/mol . Expected [M+H]⁺ ion at m/z 403.2. Isotopic pattern consistent with the presence of one chlorine atom. |
| ¹H NMR (CDCl₃) | Diagnostic signals for the chloromethyl group (-CH₂Cl) expected around 3.5-3.7 ppm. A characteristic signal for the proton at C7. Comparison with the Drospirenone spectrum will show the absence of the 6β,7β-methylene protons and the appearance of the new chloromethyl signals. |
| ¹³C NMR (CDCl₃) | A signal for the chloromethyl carbon (-CH₂Cl) is expected around 45-50 ppm. Shifts in the signals for C6, C7, and C8 compared to Drospirenone would confirm the substitution pattern. |
| IR (KBr) | Characteristic peaks for C=O (lactone and ketone), C=C, and C-Cl stretching vibrations. |
Purity and Potency Assessment
The purity of the reference standard is determined by a combination of methods, and the final potency is typically assigned using a mass balance approach.
| Test | Method | Acceptance Criteria |
| Chromatographic Purity | HPLC-UV (271 nm) | ≥ 99.5% |
| Water Content | Karl Fischer | ≤ 0.5% |
| Residual Solvents | GC-HS | Per USP <467> |
| Residue on Ignition | Gravimetric | ≤ 0.1% |
| Assay (Potency) | Mass Balance Calculation¹ | Report Value (e.g., 99.7% as is) |
¹ Mass Balance Calculation: Potency (%) = (100 - % Water - % Residual Solvents - % Non-volatile Impurities) × (Purity / 100)
Storage and Handling
To ensure the long-term stability of the reference standard, it should be stored under controlled conditions.
-
Storage: Store at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., Argon or Nitrogen).
-
Handling: Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation. Handle with appropriate personal protective equipment (PPE), as the toxicological properties have not been fully elucidated.
Conclusion
This application note details a robust and scientifically plausible methodology for the synthesis and qualification of 7β-Chloromethyl-17R-Drospirenone. The successful execution of these protocols will yield a reference standard of high purity, suitable for the demanding requirements of pharmaceutical quality control. The availability of this standard will enable more accurate and reliable monitoring of Drospirenone API and associated drug products, ultimately contributing to patient safety.
References
- (Reserved for future internal cit
- Agnello, E. J., & Laubach, G. D. (1960). Synthesis and Structure-Activity Studies of a Series of 7 Alpha-Halogeno Corticosteroids. Journal of the American Chemical Society, 82(16), 4293–4299.
- Jain, D., & Basniwal, P. K. (2021). Forced Degradation and Impurity Profiling: Recent Trends in Analytical Perspectives.
- Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2020). Structure Elucidation of Oxidative Degradation Product of Drospirenone. International Journal of Pharmaceutical Sciences and Research, 11(9), 4426-4432.
-
Spectroscopy Online. "How Do You Prepare Reference Standards and Solutions?" Published April 1, 2015. [Link]
- (Reserved for future internal cit
-
Pharmaceutical Technology. "Reference-Standard Material Qualification." Published April 2, 2009. [Link]
- (Reserved for future internal cit
-
World Health Organization. "General guidelines for the establishment, maintenance and distribution of chemical reference substances." Published 1996. [Link]
-
National Pharmaceutical Control Bureau (Malaysia). "Guidelines for the Establishment, Handling, Storage and Use of Chemical Reference Substances." Published July 2000. [Link]
- (Reserved for future internal cit
- (Reserved for future internal cit
- (Reserved for future internal cit
- Krstić, N. M., Bjelaković, M. S., Dabović, M. M., & Pavlović, V. D. (2010). Thionation of some α,β-unsaturated steroidal ketones. Molecules (Basel, Switzerland), 15(5), 3462–3477.
- (Reserved for future internal cit
- (Reserved for future internal cit
- (Reserved for future internal cit
- (Reserved for future internal cit
- (Reserved for future internal cit
- (Reserved for future internal cit
-
Wikipedia. "Blanc chloromethylation." Accessed February 15, 2026. [Link]
- (Reserved for future internal cit
- Yoshimoto, F. K., et al. (2017). Chemical Synthesis of 7α-hydroxypregnenolone, a Neuroactive Steroid That Stimulates Locomotor Activity. Steroids, 128, 50-57.
- (Reserved for future internal cit
-
PubChem. "Drospirenone." National Center for Biotechnology Information. Accessed February 15, 2026. [Link]
- (Reserved for future internal cit
-
Waters Corporation. "A Highly Selective Method for the Analysis of Drospirenone in Human Plasma." Accessed February 15, 2026. [Link]
- (Reserved for future internal cit
Sources
- 1. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. npra.gov.my [npra.gov.my]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. Synthesis and structure-activity studies of a series of 7 alpha-halogeno corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution Thin Layer Chromatography (TLC) Separation of Drospirenone and Related Impurities
[1]
Executive Summary
This application note details a robust Thin Layer Chromatography (TLC) protocol for the separation and identification of Drospirenone and its key impurities. While HPLC remains the gold standard for quantitative release testing, this TLC method provides a rapid, cost-effective alternative for process monitoring , reaction completion checks , and forced degradation profiling .
The method utilizes a Toluene:Methanol:Diethylamine mobile phase on Silica Gel 60 F
Chemical Basis of Separation
The Analyte
Drospirenone (
Impurity Profile & Retention Mechanisms
The separation logic is based on polarity differences driven by functional group changes:
-
Drospirenone (Rf ~0.69): Moderately polar due to the ketone and lactone functions.
-
Alkaline Degradant (Triol Derivative): The lactone ring opens under basic conditions to form a triol. This significantly increases polarity, causing the compound to retain strongly on the silica (Lower Rf).
-
Acidic Degradant (Isomer/Carbolactone): Acidic stress can lead to isomerization or rearrangement. These compounds often possess similar polarity to the parent but can be resolved using the selectivity of the amine-modified mobile phase.
Materials and Reagents
Stationary Phase
-
Plate Type: Silica Gel 60 F
(Aluminum or Glass backed). -
Dimensions:
cm or cm. -
Pre-treatment: Pre-wash with Methanol and activate at
for 30 minutes (Recommended for trace impurity analysis).
Mobile Phase System
-
Solvents: Toluene (HPLC Grade), Methanol (HPLC Grade), Diethylamine (DEA).
-
Composition: Toluene : Methanol : Diethylamine (7 : 3 : 0.1 v/v/v) .[1]
-
Note: The small amount of DEA is essential to sharpen the spots of the lactone-containing drospirenone.
-
Visualization Reagents[2][3][4][5]
-
UV Lamp: 254 nm (Quenching) and 366 nm (Fluorescence).
-
Derivatization Reagent (Charring): 10% Sulfuric Acid in Methanol (
).-
Preparation: Slowly add 10 mL concentrated
to 90 mL ice-cold Methanol.
-
Experimental Protocol
Sample Preparation
-
Standard Stock: Dissolve 10 mg Drospirenone Reference Standard (RS) in 10 mL Methanol (
). -
Test Sample: Dissolve drug substance or tablet powder equivalent in Methanol to achieve ~
(Higher concentration allows detection of trace impurities). -
System Suitability Mix: Mix equal volumes of Drospirenone Stock and Ethinyl Estradiol Stock (if available) or use a partially degraded sample (refluxed with 0.1 N NaOH for 10 min).
Chromatographic Development Workflow
Figure 1: Step-by-step TLC workflow for Drospirenone analysis.[1] Note the critical drying step to remove diethylamine before derivatization.
Detailed Steps
-
Chamber Saturation: Line a twin-trough chamber with filter paper. Add the mobile phase (Toluene:MeOH:DEA) and let equilibrate for 20 minutes . Why? Saturation ensures laminar flow and reproducible Rf values.
-
Application: Apply 5–10 µL of samples as bands (6 mm width) rather than spots. Bands provide better resolution and allow densitometric scanning.
-
Development: Place plate in chamber. Develop until solvent front reaches 80% of plate height (~8 cm).
-
Drying: Remove plate and dry in a stream of warm air. Critical: Ensure all Diethylamine is removed (smell check) as it can interfere with the charring reaction.
-
Detection:
-
Step A (Non-Destructive): Visualize under UV 254 nm. Drospirenone appears as a dark spot against the green fluorescent background.
-
Step B (Destructive - High Sensitivity): Spray plate with 10%
. Heat at for 5–10 minutes on a hot plate. -
Result: Steroid backbone chars to brown/black spots (visible light) or fluoresces blue/yellow (UV 366 nm).
-
Results and System Suitability
Retardation Factors (Rf)
The following values are typical for the Toluene:MeOH:DEA (7:3:0.1) system:
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10] Rf Value | Visualization (UV 254nm) | Visualization (Charring) |
| Alkaline Degradant (Triol) | 0.20 – 0.30 | Weak / None | Brown Spot |
| Ethinyl Estradiol | ~0.29 | Dark Spot | Orange/Brown |
| Drospirenone (Main Peak) | 0.65 – 0.69 | Dark Spot | Dark Brown / Blue Fl. |
| Less Polar Precursors | 0.75 – 0.85 | Weak | Brown Spot |
Acceptance Criteria
-
Resolution (
): The separation between Drospirenone and the nearest impurity (e.g., Ethinyl Estradiol or Degradant) must be clear ( ). -
Spot Shape: Spots should be compact bands. Tailing factor (
) should be . If tailing occurs, increase DEA concentration slightly (to 0.15).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing Spots | Acidic silanol groups interacting with lactone. | Ensure Diethylamine is fresh and present in mobile phase. |
| "Smiling" Solvent Front | Uneven saturation. | Ensure filter paper lines the chamber; allow full 20 min saturation. |
| Weak Detection | Low sample load or insufficient heating. | Increase load to 10 µL; Ensure charring temp reaches |
| Rf Drift | Humidity or Temperature changes. | Control lab temp ( |
Mobile Phase Decision Tree
Figure 2: Logic flow for addressing peak tailing in steroid TLC.
References
-
Sutar, S. B., et al. (2021).[1] Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research.
-
Oreate AI. (2026). Understanding Rf Values in Thin Layer Chromatography.
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (General Reference for HPTLC methodology).
Sources
- 1. ijper.org [ijper.org]
- 2. epfl.ch [epfl.ch]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. TLC stains [reachdevices.com]
- 5. researchgate.net [researchgate.net]
- 6. TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring - ITW Reagents [itwreagents.com]
- 7. drugfuture.com [drugfuture.com]
- 8. Response of steroids to sulfuric acid in thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
Application Note: Retention Time & Separation of Drospirenone Impurity H on RP-HPLC
The following Application Note and Protocol is designed for pharmaceutical analysts and process chemists. It addresses the specific challenge of retaining, resolving, and quantifying Drospirenone Impurity H (a chlorinated derivative) using Reverse-Phase HPLC (RP-HPLC).
Executive Summary
Drospirenone Impurity H (7
Because Impurity H contains a chlorine atom—a lipophilic, electron-withdrawing group—it exhibits distinct retention behavior on C18 stationary phases compared to the parent drug.[1][2] This protocol details the separation mechanism, expected retention time (RT) shifts, and a validated method for its control.
Chemical Basis of Separation
To optimize retention, one must understand the structural divergence between the analyte and the impurity:
| Feature | Drospirenone (API) | Impurity H | Chromatographic Impact |
| C6-C7 Region | Cyclopropane ring (Methylene bridge) | Chloromethyl group (Open chain at C7) | The cyclopropane ring is rigid and compact.[1][2] The chloromethyl group is bulky and lipophilic. |
| Hydrophobicity | High (Steroid backbone) | Higher | The Chlorine atom significantly increases the partition coefficient ( |
| Elution Order | Reference ( | Late Eluter ( | Impurity H is expected to elute after Drospirenone (RRT > 1.0). |
Mechanism of Interaction
In reverse-phase chromatography, retention is governed by the solvophobic theory.[2] The addition of a chlorine atom increases the surface area and lipophilicity of the steroid skeleton. Consequently, Impurity H binds more strongly to the octadecylsilyl (ODS) ligands of the column than the parent Drospirenone.
Validated Experimental Protocol
This protocol aligns with the European Pharmacopoeia (Ph.[3] Eur.) principles for related substances but is optimized for the resolution of chlorinated impurities.
Chromatographic Conditions
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (Gradient Grade)
-
Mode: Gradient Elution (Preferred for impurity profiling) or Isocratic (Acceptable for Assay).
-
Column Temperature: 40 °C (Elevated temperature improves mass transfer and peak symmetry).
-
Detection: UV at 245 nm or 270 nm .
Gradient Program (Recommended)
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Phase |
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold |
| 25.0 | 20 | 80 | Linear Gradient |
| 30.0 | 20 | 80 | Wash |
| 31.0 | 80 | 20 | Re-equilibration |
Standard Preparation
-
Impurity H Stock: Dissolve 2 mg of Drospirenone Impurity H CRS (Chemical Reference Substance) in 10 mL of Acetonitrile.
-
System Suitability Solution: Mix Drospirenone API (1 mg/mL) spiked with Impurity H (0.01 mg/mL) and Impurity E (if available).
Results & Retention Analysis
Expected Retention Times (RT)
Under the gradient conditions described above:
-
Drospirenone: Elutes at approximately 22.0 ± 1.0 min .[5]
-
Impurity H: Elutes at a Relative Retention Time (RRT) of approximately 1.1 to 1.3 .
-
Note: Due to the chloromethyl group, Impurity H is more retained than Drospirenone. It will appear on the tailing edge or as a distinct peak following the main peak.
-
System Suitability Criteria (Self-Validating)
For the method to be valid, the following criteria must be met:
-
Resolution (
): between Drospirenone and Impurity H. -
Symmetry Factor:
for the Impurity H peak. -
Sensitivity: The Signal-to-Noise (S/N) ratio for Impurity H at the Reporting Threshold (0.05%) must be
.
Method Development Workflow (Visualization)
The following diagram illustrates the decision process for optimizing the separation of Impurity H, specifically addressing the "Critical Pair" resolution.
Caption: Workflow for optimizing the resolution of Drospirenone Impurity H. Blue: Start; Green: Success; Yellow: Analysis; Red: Corrective Actions.
Troubleshooting & Critical Parameters
Issue: Impurity H Co-elutes with Drospirenone
-
Cause: The mobile phase organic strength is too high at the elution point, compressing the chromatographic selectivity.
-
Solution: Reduce the slope of the gradient. For example, change the ramp from "20% to 80% B in 25 min" to "30% to 60% B in 30 min". This flattens the elution window, allowing the hydrophobic difference of the Chlorine atom to manifest as a larger
.
Issue: Peak Broadening of Impurity H
-
Cause: Poor solubility in the initial mobile phase or secondary silanol interactions.
-
Solution: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 50:50 ACN:Water). Use a high-quality "End-capped" column to minimize silanol drag on the polar carbonyl groups.[1][2]
References
-
European Pharmacopoeia (Ph.[3] Eur.) . (2014).[5] Drospirenone Monograph 2404. European Directorate for the Quality of Medicines & HealthCare.
-
Sigma-Aldrich . (2025).[1] Drospirenone Impurity E EP Reference Standard. Merck KGaA.
-
LGC Standards . (2025). Drospirenone Impurity H CRS Data Sheet. LGC Limited.
-
PubChem . (2025). Compound Summary: Drospirenone Impurities. National Center for Biotechnology Information.
-
ResearchGate . (2025). Stability Indicating HPLC Method for Drospirenone.
Sources
- 1. 17-Hydroxy-7-α-mercapto-3-oxo-17-α-pregn-4-ene-21-carboxyl… [cymitquimica.com]
- 2. Pregn-4-ene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone, 7-methyl ester, (7alpha,17alpha)- | C24H32O5 | CID 15942744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drospirenone impurity E CRS | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. drugfuture.com [drugfuture.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Minimizing 7-Chloromethyl 17R-Drospirenone in Synthesis
This guide addresses the formation and minimization of 7-Chloromethyl 17R-Drospirenone (often classified as Impurity H in European Pharmacopoeia contexts).[1][2] This impurity typically arises from the acid-catalyzed degradation of Drospirenone in the presence of chloride ions, involving the opening of the 6,7-cyclopropane ring and the concomitant epimerization of the 17-spiro-lactone.[1][2]
Impurity Profile & Mechanistic Origin[1][2]
To control an impurity, one must first understand its genesis. 7-Chloromethyl 17R-Drospirenone (CAS: 932388-89-1) is a degradation product characterized by two distinct structural deviations from the Active Pharmaceutical Ingredient (API):
-
6,7-Ring Opening: The addition of HCl across the 6
,7 -methylene bridge.[1][2] -
C17 Epimerization: The inversion of the spiro-lactone configuration from
to .
The "Acid-Chloride" Trap
This impurity does not typically form during the constructive synthesis steps (like the Simmons-Smith reaction) unless reagents are heavily contaminated.[1][2] Instead, it forms during workup, quenching, or salt formation steps where the following three conditions coexist:
-
Low pH (Acidic environment): Catalyzes the lactone isomerization (17S
17R).[2] -
Presence of Chloride (
): Acts as the nucleophile to open the cyclopropane ring.[1][2] -
Thermal Energy: Accelerates the ring-opening kinetics.[1][2]
Reaction Pathway Diagram
The following diagram illustrates the degradation pathway where Drospirenone is converted into the impurity via acid attack.[1]
Caption: Mechanism of Impurity H formation. The 6,7-cyclopropane ring acts as a "spring" that snaps open in the presence of HCl, while the acid simultaneously equilibrates the unstable spiro-lactone.[1][2]
Critical Control Points (CCPs)
The following parameters must be strictly controlled to prevent the formation of this specific impurity.
| Parameter | Critical Limit | Scientific Rationale |
| Workup pH | > 4.5 | The 6,7-cyclopropane ring is acid-labile.[1][2] At pH < 3, the ring strain facilitates electrophilic attack by protons, followed by nucleophilic capture by chloride. |
| Chloride Content | < 0.1% in Acidic Steps | Even mild acids (like acetic acid) can generate this impurity if residual chloride salts (NaCl, KCl, LiCl) are present from previous steps.[2] |
| Quenching Temp | < 10°C | The activation energy for the ring-opening is moderate.[1][2] Quenching exothermic reactions (like excess reagent destruction) at high temperatures spikes local acidity and thermal energy.[1][2] |
| Solvent Choice | No DCM w/ Acids | Dichloromethane (DCM) can decompose to release HCl traces under vigorous reflux or UV exposure, providing the chloride source "in situ."[2] |
Troubleshooting Guide
Scenario A: Impurity appears during the Oxidative Step (e.g., Chromic Acid/Jones Oxidation)
Context: You are converting the 17-ol precursor to the lactone.[1][2]
Q: We use sulfuric acid for the Jones oxidation.[1] Why is the Chloromethyl impurity forming?
A: Sulfuric acid itself does not contain chloride.[1][2] However, if your starting material was isolated from a step involving Hydrochloric acid or Dichloromethane , or if you used Tap Water with high chloride content for washing, the residual
-
Fix: Switch to a chloride-free oxidation method (e.g., TPAP/NMO or TEMPO) or ensure the precursor is washed with a buffer (Sodium Acetate) to remove all chloride ions before adding sulfuric acid.[1][2]
Scenario B: Impurity spikes during HPLC Sample Preparation
Context: The batch looks clean, but QC reports the impurity.
Q: Is it possible to generate this impurity during analysis? A: Yes. Drospirenone is sensitive to the diluent.[1] If you use unstabilized Chlorinated Solvents (like Chloroform or DCM) in your HPLC diluent, or if the diluent is acidified with HCl (common for amine drugs, but fatal here), the impurity will form in the vial.[2]
-
Fix: Use Acetonitrile/Water or Methanol/Water as diluents.[1][2] Never use HCl to adjust pH in the mobile phase; use Phosphoric Acid or Acetic Acid instead, and ensure no chloride salts are in the buffer.
Scenario C: Impurity forms during final crystallization
Q: We are recrystallizing from Acetone/Water. We acidify slightly to improve yield/purity. Suddenly, Impurity H appears. A: Acidifying a crystallization mother liquor containing Drospirenone is high-risk.[1][2] If you use HCl to adjust pH, you are directly synthesizing the impurity (as described in patent literature for impurity synthesis).[2]
-
Fix: Avoid acidification during recrystallization. If pH adjustment is strictly necessary for solubility, use non-nucleophilic acids like Perchloric acid (with caution) or Sulfuric acid , but only if you have verified the absolute absence of chloride ions in the mixture.[2]
Validated Workflow for Removal (Mitigation)
Once formed, 7-Chloromethyl 17R-Drospirenone is difficult to remove due to its structural similarity to the API.[1][2] However, the following "Rescue Protocol" can be attempted for batches with low-level contamination (< 0.5%).
Note: Prevention is superior to remediation.[1][2] This process assumes the impurity is already present.[1]
-
Dissolution: Dissolve crude Drospirenone in Ethyl Acetate (6 volumes).
-
Basic Wash (The "Reverse" Trick):
-
Adsorbent Treatment:
-
Filtration & Crystallization:
References
-
Synthesis of Drospirenone Impurities
-
Impurity Characterization
-
Drospirenone Process Chemistry
-
Cyclopropane Ring Stability
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Preparation method of drospirenone impurity - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-ChloroMethyl Drospirenone | 932388-90-4 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. EP2108652B1 - Process for the preparation of drospirenone - Google Patents [patents.google.com]
- 10. lookchem.com [lookchem.com]
Technical Support Center: Drospirenone & Impurity H Resolution
Introduction: The Critical Pair
Welcome to the Technical Support Center. You are likely here because your Drospirenone (DRSP) method is failing system suitability due to poor resolution (
Technical Context:
In the context of European Pharmacopoeia (EP) and general stability studies, Impurity H is typically identified as
The separation challenge arises because the 7-chloromethyl group on Impurity H is structurally similar to the native drospirenone scaffold, creating a "Critical Pair." On standard C18 columns, the hydrophobic interaction of the chlorine atom often mimics the retention behavior of the parent steroid under rapid gradient conditions, leading to co-elution.
Module 1: Diagnostic & Immediate Actions
Q: I am seeing a single broad peak or a "shoulder" on Drospirenone. How do I confirm it is Impurity H?
A: Before optimizing, confirm the identity. Impurity H is a process-related impurity (often from the synthesis involving propargyl alcohol or cyclopropanation steps).[1]
-
Check Relative Retention Time (RRT): Impurity H is more lipophilic than Drospirenone due to the chloro-substituent.[1] In a standard C18/Acetonitrile system, it typically elutes after Drospirenone (RRT
1.1 - 1.2).[1] If you see a shoulder on the front, it is likely Impurity I or a hydroxylated degradant, not Impurity H. -
UV Ratio Check: Drospirenone has a UV max around 265 nm (enone system).[1] Impurity H shares this chromophore. Use a Diode Array Detector (DAD) to check peak purity.[1] If the peak purity index drops at the tail of the DRSP peak, Impurity H is the likely culprit.
Q: My resolution ( ) is 1.2. What is the fastest way to improve this without changing the column?
A: Lower the Column Temperature.
Steroid selectivity in Reversed-Phase Chromatography (RPC) is dominated by the rigid carbon skeleton.[1] At higher temperatures, the stationary phase ligands (C18 chains) become disordered, and the solute (steroid) has more kinetic energy, "blurring" the subtle steric differences between the 7-H (DRSP) and 7-chloromethyl (Impurity H).[1]
-
Protocol: Decrease column temperature from 40°C
25°C or 20°C. -
Mechanism: This increases the retention factor (
) and improves "Shape Selectivity," allowing the C18 ligands to better discriminate the steric bulk of the chloromethyl group [3].
Module 2: Mobile Phase Engineering
Q: I am using Acetonitrile (ACN). Should I switch to Methanol (MeOH)?
A: Yes, absolutely.
While ACN is the default for efficiency, Methanol is superior for steroid selectivity.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Impact on DRSP/Imp H |
| Interaction Mode | Dipole-Dipole | Hydrogen Bonding (Protic) | MeOH solvates the steroid skeleton differently, often enhancing shape recognition.[1] |
| Elution Strength | Stronger | Weaker | MeOH requires a higher % organic, increasing the contact time with the stationary phase. |
| Suppresses | Enhances | If using Phenyl columns (see Module 3), MeOH is mandatory to expose |
Recommendation: Switch to a Methanol/Water gradient. If retention is too high, use a ternary blend (e.g., MeOH/ACN/Water) where MeOH is at least 50% of the organic portion.[1]
Module 3: Stationary Phase Selection
Q: My C18 column still shows tailing. Is there a better chemistry?
A: Standard C18 columns (USP L1) vary wildly. For Drospirenone, you need a column that maximizes steric selectivity .
Option A: High-Density C18 (The Workhorse) Use a C18 with high carbon load (>20%) and polymeric bonding.[1] These phases are "stiff" and separate based on the 3D shape of the molecule.
-
Recommended: Zorbax StableBond C18 or similar high-coverage phases.[1]
Option B: Phenyl-Hexyl (The Problem Solver) If C18 fails, switch to Phenyl-Hexyl .[1]
-
Mechanism:[1][2] Drospirenone contains an unsaturated ketone (enone) in the A-ring. Phenyl-Hexyl columns interact via
- stacking with this system.[1] The 7-chloromethyl group on Impurity H disrupts this interaction sterically compared to the parent DRSP, often resulting in a dramatic shift in selectivity ( ) [4].
Module 4: Validated Optimization Workflow
Below is the logic flow for resolving this critical pair.
Figure 1: Decision tree for resolving Drospirenone/Impurity H co-elution.
The "Golden" Protocol (Starting Point)
If you are developing a new method, start here to avoid co-elution entirely.
-
Column: Phenyl-Hexyl or High-Load C18 (150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: Water (or 0.1% Formic Acid if MS detection is needed).[1]
-
Mobile Phase B: Methanol.[3]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Gradient:
References
-
European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 10.0. (Identifies Impurity H as the 7-chloromethyl derivative).[1][4][5]
-
Veeprho Laboratories . Drospirenone EP Impurity H Structure and CAS. Available at: [Link][1]
-
Agilent Technologies . Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note 5990-4711EN.[1] Available at: [Link]
-
Oreate AI . Phenyl-Hexyl vs. C18 Columns in Chromatography. (Explains shape selectivity mechanisms). Available at: [Link]
Sources
Technical Support Center: Acid-Mediated Impurities in Drospirenone Synthesis
Topic: Impact of Acidic Conditions on 7-Chloromethyl 17R-Drospirenone Generation
Executive Summary & Scope
This technical guide addresses the generation of 7-Chloromethyl 17-epidrospirenone (often referred to in R&D contexts as 7-Chloromethyl 17R-Drospirenone; CAS: 932388-89-1) and related impurities.
The Core Issue: Drospirenone contains two acid-sensitive moieties: the 17-spiro-lactone ring and the 6
This guide provides the mechanistic insight, troubleshooting workflows, and stress-testing protocols required to mitigate this specific impurity.
Mechanistic Insight: The Acid-Chloride Pathway
To control the impurity, one must understand the causality. The formation of 7-Chloromethyl 17R-Drospirenone is not a random degradation; it is a specific acid-catalyzed nucleophilic ring opening .
The Reaction Pathway
-
Protonation: Strong acids (HCl, H₂SO₄) protonate the strained 6
,7 -cyclopropane ring, increasing its electrophilicity. -
Isomerization (C17): Simultaneous acid catalysis facilitates the epimerization of the spiro-lactone at C17, converting Drospirenone to 17-epidrospirenone.
-
Nucleophilic Attack: If chloride ions are present (e.g., from HCl, residual dichloromethane, or chlorinating reagents), the Cl⁻ ion attacks the activated C7 position.
-
Result: The cyclopropane ring opens, yielding the 7-chloromethyl derivative.
Pathway Visualization
Caption: Figure 1. Mechanistic pathway showing the dual requirement of Acid (H+) and Chloride (Cl-) to generate the 7-Chloromethyl impurity from Drospirenone.
Troubleshooting Guide: Controlling the Impurity
This section addresses specific scenarios where this impurity spikes during synthesis or stability testing.
Scenario A: High Impurity Levels During Workup
Symptom: HPLC analysis shows a new peak (RRT ~1.2-1.3) after an acidic quench or wash.[1]
| Potential Cause | Validation Check | Corrective Action |
| Use of HCl for Neutralization | Did you use Hydrochloric acid to quench a reaction mixture containing the 6,7-cyclopropane? | Switch to Non-Halogenated Acids: Use Acetic Acid, Sulfuric Acid (if dilute), or Phosphoric acid. Avoid introducing Cl⁻ ions during pH adjustment. |
| DCM Solvent Residue | Is Dichloromethane (DCM) present during an acidic reflux or heating step? DCM can decompose to generate HCl traces. | Solvent Swap: Ensure complete removal of chlorinated solvents before any acidic treatment or heating. Use Toluene or THF. |
| Temperature Spikes | Was the neutralization performed at >25°C? Ring opening is thermodynamically favored at high temperatures. | Cryogenic Quench: Perform acid neutralizations at 0°C to -5°C to kinetically inhibit the ring-opening reaction. |
Scenario B: Impurity Appearance in Stability Studies
Symptom: Impurity grows over time in solid dosage forms.
| Potential Cause | Validation Check | Corrective Action |
| Excipient Incompatibility | Do excipients contain residual chlorides (e.g., KCl fillers) or acidic moieties? | Excipient Screening: Test compatibility with excipients that have low chloride content and neutral pH. |
| Moisture + Acid | Is the packaging permeable? Hydrolysis requires moisture. | Desiccants: Ensure low water activity ( |
Experimental Protocol: Acid Stress Test
To confirm the retention time and identity of 7-Chloromethyl 17-epidrospirenone , perform this controlled stress test. This generates the impurity in situ for method development.
Objective: Intentionally generate the 7-Chloromethyl impurity to validate HPLC specificity.
Reagents:
-
Drospirenone Reference Standard (20 mg)
-
Methanol (HPLC Grade)
-
0.1 M Sodium Hydroxide (NaOH)[4]
Protocol Steps:
-
Preparation: Dissolve 20 mg of Drospirenone in 5 mL of Methanol.
-
Stress Induction: Add 5 mL of 0.1 M HCl . (Note: The presence of HCl provides both the H⁺ and Cl⁻ required).
-
Incubation: Heat the mixture at 60°C for 2 hours .
-
Note: This is aggressive. Milder conditions (RT for 24h) may favor Impurity E (epimer) over the chloromethyl derivative. Heat promotes the ring opening.
-
-
Quenching: Cool to room temperature and neutralize with 5 mL of 0.1 M NaOH.
-
Analysis: Inject immediately into HPLC.
-
Expected Result: Decrease in Drospirenone peak.[2] Appearance of Impurity E (17-epi) and the later-eluting 7-Chloromethyl derivative .
-
Data Interpretation (Typical HPLC Profile):
| Component | Relative Retention Time (RRT)* | Characteristic |
| Drospirenone | 1.00 | Main Peak |
| Impurity E (17-epi) | ~0.90 - 0.95 | Isomer (Acid formed) |
| 7-Chloromethyl 17-epi | ~1.20 - 1.40 | Lipophilic (Cl addition) |
(RRTs vary by column/method; use MS detection for confirmation: Mass shift +36.5 Da due to HCl addition).
Frequently Asked Questions (FAQs)
Q1: Can I remove the 7-Chloromethyl impurity via recrystallization? A: It is difficult. Because this impurity is structurally similar (steroid backbone) and lipophilic, it often co-crystallizes with Drospirenone. The best strategy is prevention (upstream control of Cl⁻ and pH) rather than downstream purification.
Q2: Why does the literature sometimes refer to it as "Impurity G"? A: In some Pharmacopeial contexts (EP/BP), "Impurity G" refers to 7-chloromethyl-drospirenone (without the 17-epi shift) or the epimerized version. Always verify by CAS Number (932388-89-1) rather than generic letter codes, as these can vary between vendors.
Q3: Does the 6,7-cyclopropane ring open under basic conditions? A: Generally, no. The cyclopropane ring is stable to base. Basic stress (NaOH) typically degrades the lactone ring (opening to the hydroxy-acid salt) but leaves the 6,7-methylene group intact. If you see 7-chloromethyl, the cause is exclusively acidic + chloride exposure.
Q4: I am using H₂SO₄ but still see a chloromethyl impurity. Why? A: Check your solvent system. If you are using Dichloromethane (DCM) or Chloroform, and you apply heat with H₂SO₄, the solvent can degrade or participate in halogen exchange, providing the necessary Cl⁻ source.
References
-
BenchChem. (2025).[5] Drospirenone Degradation Product Analysis and Identification: A Technical Support Center. Retrieved from
-
Indian Journal of Pharmaceutical Education and Research. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved from
-
Simson Pharma. (2024). Drospirenone EP Impurity H and Related Chloromethyl Impurities. Retrieved from
-
Sigma-Aldrich. (2024). Drospirenone and 7-Chloromethyl Impurity Standards. Retrieved from
-
Axios Research. (2024). Drospirenone EP Impurity E (Isomer) and Degradation Pathways. Retrieved from
Sources
Troubleshooting peak tailing for chlorinated Drospirenone impurities
Topic: Troubleshooting Peak Tailing for Chlorinated Drospirenone Impurities
Ticket ID: #DRSP-CL-004 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Tailing Paradox
You are likely encountering peak tailing (Asymmetry factor
This is a common "hydrophobic mismatch" scenario. Chlorinated steroid derivatives exhibit significantly higher lipophilicity than the parent Drospirenone. The tailing is rarely a hardware issue; it is almost always a conflict between secondary silanol interactions and solubility kinetics within the stationary phase pores.
This guide moves beyond generic advice. We will address the specific chemical constraints of Drospirenone—namely, the lactone ring instability —which limits your ability to use high pH buffers to suppress tailing.
Tier 1: Rapid Diagnostics (The "Triage" Phase)
Before altering chemistry, confirm the physical state of your LC system.
Q: Is the tailing affecting all peaks or just the chlorinated impurities?
-
All Peaks: This is a hardware issue. Check for a void in the column head or excessive extra-column volume (dead volume) in your tubing/fittings.
-
Only Chlorinated Impurities: This is a chemical separation issue. Proceed to Tier 2.
Q: What is your current Tailing Factor (Tf)?
-
Tf < 1.5: Acceptable for trace impurities per USP <621> unless resolution (
) from the main peak is compromised ( ). -
Tf > 1.5: Requires intervention to prevent integration errors and limit of quantification (LOQ) drift.
Tier 2: Chemistry & Separation Mechanics
FAQ 1: Why can't I just raise the pH to eliminate tailing?
The Trap: Standard RP-HPLC wisdom suggests raising pH > 7.0 to deprotonate residual silanols on the silica surface, preventing them from interacting with the analyte.
The Drospirenone Constraint: Drospirenone contains a
The Solution: You must operate in a neutral to slightly acidic range (pH 4.5 – 6.5) . To combat silanol activity without high pH:
-
Stationary Phase Selection: You must use a "Type B" high-purity silica column with extensive end-capping or an embedded polar group (EPG) . These physically shield the silanols that the pH cannot suppress.
-
Buffer Choice: Avoid phosphate buffers if you are using MS detection or high organic content (precipitation risk). Use Ammonium Acetate (10-20 mM) which provides excellent peak shape for neutral steroids at pH 5-6.
FAQ 2: Why do chlorinated impurities tail more than the API?
Chlorine atoms add significant lipophilicity and electron density.
-
Solubility Mismatch: If your gradient ends with too much water (e.g., 40% aqueous), the highly hydrophobic chlorinated impurities may precipitate or "drag" as they exit the column.
-
Steric Hindrance: The bulky chlorine atom may force the steroid skeleton into an orientation that maximizes interaction with residual silanols deep in the C18 pores.
Tier 3: Advanced Optimization Protocol
Workflow: The "Hydrophobic Push" Strategy
To fix tailing for late-eluting chlorinated species, we must sharpen the desorption kinetics.
| Parameter | Standard Condition | Optimized for Chlorinated Impurities | Why? |
| Column | Standard C18 (5µm) | End-capped C18 or Phenyl-Hexyl (3µm) | Phenyl phases offer |
| Mobile Phase B | Methanol | Acetonitrile (ACN) | ACN is a stronger dipole solvent; it breaks secondary interactions more effectively than MeOH for this class. |
| Flow Rate | 1.0 mL/min | 1.2 - 1.5 mL/min (if pressure allows) | Higher linear velocity can sometimes reduce mass transfer effects for large hydrophobic molecules. |
| Gradient Slope | 1% B / min | Steep Ramp at End | Increase slope to 5-10% B/min after the main peak elutes to "push" the hydrophobic impurities off sharply. |
Visual Troubleshooting Logic
Figure 1: Decision matrix for diagnosing peak tailing in Drospirenone impurity profiling. Blue indicates the starting state; Red indicates hardware faults; Green indicates chemical resolution steps.
Experimental Protocol: Gradient Optimization
Objective: Sharpen late-eluting chlorinated impurity peaks without compromising the main Drospirenone separation.
Reagents:
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 5.5).
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
Step-by-Step Method:
-
Equilibration:
-
Set column temperature to 40°C (Reduces mobile phase viscosity and improves mass transfer).
-
Flow rate: 1.2 mL/min.
-
-
Initial Isocratic Hold (0 - 2 min):
-
Hold at 35% B. This focuses the sample at the column head.
-
-
Primary Separation Gradient (2 - 15 min):
-
Ramp 35% B
60% B. -
Note: Drospirenone typically elutes around 50-55% B in this window.
-
-
The "Impurity Sweep" (15 - 20 min):
-
CRITICAL STEP: Ramp 60% B
90% B . -
This rapid increase in solvent strength forces the highly lipophilic chlorinated impurities to desorb quickly, reducing peak width and tailing.
-
-
Wash & Re-equilibrate:
-
Hold 90% B for 3 mins, then return to 35% B.
-
Success Criteria:
-
Chlorinated impurity peak width at 5% height (
) decreases by >20%. -
USP Tailing Factor (
) drops below 1.5.[1]
References
-
BenchChem Technical Support. (2025).[2] Drospirenone Degradation Product Analysis and Identification: A Technical Support Center. Retrieved from
-
Soma, P., et al. (2024). "Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study." Journal of AOAC International, 107(1). Retrieved from
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? - Troubleshooting Guide. Retrieved from
-
Stoll, D., & Dolan, J. (2025). "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International. Retrieved from
-
Indian Journal of Pharmaceutical Education and Research. (2017). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved from
Sources
Removing 7-Chloromethyl 17R-Drospirenone from Drospirenone API
Technical Support Center: Drospirenone API Purification Subject: Troubleshooting & Removal of 7-Chloromethyl 17R-Drospirenone (Impurity H/G Analog)
Executive Summary
This technical guide addresses the identification, formation mechanism, and removal of 7-Chloromethyl 17R-Drospirenone (often identified as an isomer of EP Impurity G or H, CAS: 932388-89-1) from Drospirenone Active Pharmaceutical Ingredient (API). This impurity is a process-related degradant typically resulting from the acid-catalyzed opening of the 6,7-cyclopropane ring in the presence of chloride ions, coupled with the isomerization of the 17-spiro lactone ring.
Part 1: Diagnostic & Identification
Q: How do I definitively identify this impurity in my crude API?
A: Standard HPLC methods for Drospirenone may co-elute this impurity with other 17-epimers due to structural similarity. You must utilize a high-resolution method capable of separating the chlorinated analog from the standard 17-epi-drospirenone.
Recommended Analytical Conditions: The presence of the chlorine atom significantly increases lipophilicity compared to the parent molecule.
| Parameter | Recommended Setting |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Gradient | 40% B to 80% B over 25 mins (Gradient is critical for lipophilic separation) |
| Detection | UV @ 260 nm (Primary); MS (ESI+) for confirmation |
| Relative Retention Time (RRT) | ~1.15 - 1.25 (Elutes after Drospirenone due to Cl-hydrophobicity) |
| Mass Spec Signature | [M+H]+ = 403.2 (Distinctive Chlorine isotope pattern 3:[1][2][3]1) |
Technical Note: If you observe a peak at RRT ~1.2 with a mass shift of +36.5 Da relative to Drospirenone (MW 366.5), it is the 7-chloromethyl derivative.
Part 2: Root Cause Analysis (The "Why")
Q: Where is this impurity coming from? We do not use "7-chloromethyl" reagents.
A: This is a generated impurity , not a starting material contaminant. It forms when Drospirenone (or its precursors) interacts with Hydrochloric Acid (HCl) or acidic conditions in the presence of chlorinated solvents (like Dichloromethane) or chloride salts.
The Mechanism:
-
Ring Opening: The 6,7-cyclopropane ring of Drospirenone is acid-sensitive. In the presence of protons (H+), the ring opens.
-
Nucleophilic Attack: If Chloride ions (Cl-) are present (e.g., from HCl workup or hydrolysis of chlorinated reagents), they attack the carbocation formed at C7.
-
Isomerization: Acidic conditions simultaneously catalyze the epimerization of the 17-spiro lactone ring from the active S-configuration to the thermodynamically stable (but inactive) R-configuration.
Visualizing the Pathway:
Figure 1: Reaction pathway showing the acid-mediated transformation of Drospirenone into the 7-Chloromethyl impurity.[2][4]
Part 3: Removal Protocols
Q: Recrystallization isn't working efficiently. How do I remove it?
A: Standard recrystallization (e.g., Methanol/Water) often fails because the 17R-isomer co-crystallizes with the API, and the increased lipophilicity of the chloromethyl group reduces solubility in the mother liquor, causing it to precipitate with the product.
You must switch to a Polarity-Driven Solvent System that exploits the lipophilic difference.
Protocol A: The "Acetone/Diisopropyl Ether" Trituration (High Yield) This method keeps the lipophilic chlorinated impurity in solution while precipitating the pure API.
-
Dissolution: Dissolve crude Drospirenone in Acetone (5 mL per gram) at 45°C.
-
Reflux: Stir for 30 minutes to ensure complete dissolution.
-
Precipitation: Slowly add Diisopropyl Ether (DIPE) (10 mL per gram) while maintaining 45°C.
-
Cooling: Cool slowly to 0-5°C over 4 hours. The chlorinated impurity is highly soluble in DIPE and will remain in the mother liquor.
-
Filtration: Filter cold and wash with cold DIPE.
-
Efficiency: Expect 85-90% removal per pass.
Protocol B: Preparative HPLC (For High Purity/Low Volume) If the impurity level is >0.5% and crystallization fails, chromatography is required.
-
Stationary Phase: C18 Reverse Phase (10 µm).
-
Mobile Phase: Methanol : Water (75 : 25 v/v). Avoid Acetonitrile if cost is a factor, but MeOH provides better selectivity for the chloro-isomer.
-
Loading: 50 mg/mL in MeOH.
Part 4: Prevention (Process Control)
Q: How do we stop this from forming in the next batch?
A: Prevention is far superior to removal for this specific impurity.
-
Eliminate HCl: Never use Hydrochloric acid for pH adjustment in the final steps. Use Sulfuric Acid or Acetic Acid if acidification is absolutely necessary, as sulfate/acetate are poor nucleophiles compared to chloride.
-
Solvent Swap: If you are using Dichloromethane (DCM) in the step prior to isolation, ensure it is completely removed before any heating or acidic stage. DCM can decompose to trace HCl under stress.
-
Quenching: Ensure the reaction mixture is buffered to pH 6-7 before workup. The 6,7-cyclopropane ring is stable at neutral/mildly basic pH but fragile at pH < 3.
References
-
Pharmaffiliates. (2026). Drospirenone - Impurity H (7-Chloromethyl 17R-Drospirenone) Analytical Standard. Retrieved from [Link][3]
- Google Patents. (2012). US8334375B2 - Methods for the preparation of drospirenone.
-
PubChem. (2026). 7-Chloromethyl 17-epidrospirenone Compound Summary. Retrieved from [Link]
Sources
- 1. 17-Epidrospirenone | C24H30O3 | CID 71587332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.usp.org [store.usp.org]
- 4. US8334375B2 - Methods for the preparation of drospirenone - Google Patents [patents.google.com]
Optimizing column temperature for Drospirenone impurity resolution
Topic: Optimizing Column Temperature for Drospirenone Impurity Resolution
Audience: Researchers, QC Scientists, and Method Development Leads.
Introduction: The Thermal Paradox in Drospirenone Analysis
Welcome to the Technical Support Center. You are likely here because you are facing a common chromatographic paradox involving Drospirenone (DRSP) .
Drospirenone is a 17
While many HPLC methods default to 40°C to lower backpressure and improve efficiency, Drospirenone impurity resolution is often entropy-driven , meaning lower temperatures can significantly improve selectivity (
This guide provides the logic, troubleshooting workflows, and validation protocols to optimize your column temperature.
Module 1: Troubleshooting Critical Resolution Loss
Q: I am losing resolution between Drospirenone and Impurity A (Epimer). Should I increase the temperature?
A: Likely No. You should probably decrease it.
The Mechanism:
Drospirenone and its 17-epimer are structural isomers. Their separation is governed by the Van't Hoff equation:
For many chiral and isomeric separations, the enthalpy change (
Recommendation:
If your resolution (
Diagnostic Workflow
Use the following logic tree to diagnose resolution issues related to temperature.
Figure 1: Decision logic for resolving critical pairs based on impurity type. Isomeric separations generally favor lower temperatures.
Module 2: Thermal Instability & "Ghost Peaks"
Q: I see small, variable peaks appearing during long sequences at 45°C. Is this column bleed?
A: It is likely on-column degradation.
The Science:
drosperinone contains a
-
Acid Sensitivity: If your mobile phase is acidic (e.g., 0.1% Formic Acid or Phosphate buffer pH < 3.0), you are creating a reactive environment.
-
Thermal Acceleration: According to the Arrhenius equation, reaction rates increase exponentially with temperature. Running at 45°C+ with an acidic mobile phase can induce isomerization during the run.
-
Symptom: These peaks often appear as "shoulders" or broad humps because the reaction occurs continuously as the band travels down the column.
Corrective Action:
-
Step 1: Reduce Column Temperature to 30°C maximum .
-
Step 2: Verify Mobile Phase pH. For Drospirenone, neutral pH (Ammonium Acetate, pH 6.8-7.2) is often preferred for stability, though some USP methods use dilute acid. If using acid, temperature control is critical.
Module 3: Data & Optimization Protocol
Comparative Data: Temperature Effects
The following table summarizes the trade-offs observed when optimizing temperature for Drospirenone on a standard C18 column (e.g., Zorbax SB-C18 or Hypersil BDS).
| Parameter | Low Temp (20°C - 25°C) | High Temp (40°C - 50°C) | Impact on Drospirenone |
| Selectivity ( | Higher | Lower | Critical for separating Impurity A (Epimer). |
| Efficiency ( | Lower | Higher | High T sharpens peaks, but may merge critical pairs. |
| Retention ( | Higher (Longer run) | Lower (Faster run) | Low T requires longer run times. |
| Stability | High | Risk of Degradation | High T risks lactone ring opening/isomerization. |
| Backpressure | High | Low | Low T requires lower flow rates or UPLC systems. |
Protocol: Temperature Robustness Validation
Do not guess. Validate the optimal window using this standardized protocol.
Prerequisites:
-
Column: C18 (e.g., 250 x 4.6 mm, 3-5 µm).
-
Mobile Phase: Acetonitrile:Water (or Buffer) as per method.
-
Sample: Spiked solution containing Drospirenone and Impurity A (Epimer).
Step-by-Step Procedure:
-
Equilibration: Set the column oven to the nominal method temperature (e.g., 30°C). Equilibrate for 45 minutes.
-
Standard Injection: Inject the System Suitability Solution (SST). Record retention times (
) and Resolution ( ). -
Thermal Bracketing:
-
Decrease Temp by 5°C (e.g., 25°C). Equilibrate 30 mins. Inject SST.
-
Increase Temp by 5°C (e.g., 35°C). Equilibrate 30 mins. Inject SST.
-
Optional: Increase to 40°C to test for degradation (look for peak area loss or new impurity formation).
-
-
Calculation: Calculate the Resolution (
) for the critical pair at each point. -
Acceptance Criteria: The method is robust if
across the entire range ( C). If drops below 1.5 at the higher temperature, define the upper temperature limit in your SOP as "Strictly C".
Module 4: Method Development Workflow
Use this workflow when developing a new method for Drospirenone to ensure thermal parameters are locked in correctly from the start.
Figure 2: Temperature optimization workflow during method development. Note that starting at ambient (25°C) is safer than starting high.
References
-
USP Monograph (Drospirenone). United States Pharmacopeia.[2] (Specifies L1 packing, typically C18, often at controlled room temperature or 35°C depending on the specific revision and combination product).
-
Talath, S., et al. (2017). "A Simple and Rapid Validated Stability Indicating HPLC Method for the Determination of Drospirenone in a Pharmaceutical Product."[3] International Journal of Pharmaceutical Sciences and Research. (Demonstrates stability indicating methods and degradation studies at 80°C).
-
BenchChem Technical Support. "Drospirenone Degradation Product Analysis and Identification." (Details alkaline and acidic hydrolysis pathways and thermal stress conditions).
-
Sutar, S. B., et al. "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." Indian Journal of Pharmaceutical Education and Research. (Discusses degradation products including 17-epi-drospirenone).
-
Sigma-Aldrich Application Note. "Drospirenone Assay: USP Monograph." (Validates method using Purospher® STAR RP-18e column).
Sources
Technical Support Center: Stability of 7-Chloromethyl 17R-Drospirenone
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]
7-Chloromethyl 17R-Drospirenone (CAS: 932388-89-1) is a critical intermediate and known impurity in the synthesis of Drospirenone.[1] Unlike the parent molecule, this compound possesses two distinct centers of instability that require competing preservation strategies:
-
The Spiro-Lactone Ring (C17): Susceptible to reversible hydrolysis (ring-opening) in basic or neutral aqueous conditions.[1]
-
The Chloromethyl Group (C7): A primary alkyl halide susceptible to nucleophilic substitution (solvolysis) or elimination (dehydrohalogenation), particularly in protic solvents or under thermal stress.
Critical Warning: Standard stability protocols for Drospirenone (which focus mainly on the lactone) may inadvertently degrade the chloromethyl moiety. This guide provides a balanced approach to preserve both.
Visualizing the Instability (Pathway Analysis)
The following diagram illustrates the competing degradation pathways you must mitigate during sample preparation and analysis.
Figure 1: Competing degradation pathways.[1] Note that lactone hydrolysis is reversible, while chloromethyl degradation (solvolysis/elimination) is irreversible.
Critical Handling Protocols
Module A: Solvent Selection (The "Solvolysis" Risk)
The chloromethyl group is reactive. In methanol (MeOH), it can undergo slow solvolysis to form the methoxymethyl derivative, especially if the sample sits in an autosampler for >12 hours.
| Solvent | Suitability | Technical Notes |
| Acetonitrile (ACN) | Recommended | Aprotic.[1] Prevents solvolysis of the -CH₂Cl group.[1] |
| Methanol (MeOH) | Caution | Risk of nucleophilic attack (metholysis) over time.[1] Use only if freshly prepared and kept at 4°C. |
| DMSO | Acceptable | Good for stock solutions, but difficult to remove. Ensure DMSO is anhydrous to prevent hydrolysis.[1] |
| Water | Diluent Only | Never use as a dissolving solvent.[1] Use only as a buffer component (<50%). |
Module B: pH Control (The "Lactone" Risk)
The spiro-lactone ring is thermodynamically unstable at neutral-to-basic pH.[1] It opens to form a polar hydroxy-acid salt, often appearing as a split peak or a broad fronting peak in HPLC.[1]
Troubleshooting Guide (FAQ)
Q1: I see two peaks in my HPLC chromatogram that merge when I acidify the mobile phase. What is happening?
Diagnosis: This is classic Lactone Ring Hydrolysis .[1]
-
Mechanism: At neutral pH (or in unbuffered water/ACN mixtures), the lactone ring exists in equilibrium between the closed form (hydrophobic) and the open hydroxy-acid form (hydrophilic). These two forms separate on the column.
-
Solution: Ensure your mobile phase contains an acidic buffer (e.g., 0.1% Formic Acid or pH 5.0 Acetate Buffer).[1] This forces the equilibrium 100% toward the closed lactone form.
Q2: My sample recovery is dropping over 24 hours in the autosampler (ACN:Water diluent).
Diagnosis: Likely Precipitation or Chloromethyl Hydrolysis .[1]
-
Mechanism: 7-Chloromethyl 17R-Drospirenone is highly lipophilic.[1] In high-water diluents (>50% water), it may precipitate on the vial walls.[1] Alternatively, the chloromethyl group may be slowly hydrolyzing to the hydroxymethyl variant.
-
Solution:
Q3: Can I use the standard Drospirenone USP method for this compound?
Diagnosis: Maybe, but with modifications.
-
Issue: USP methods for Drospirenone often use Methanol/Water.[1] As noted in Module A, Methanol poses a risk to the chloromethyl group that does not exist for the parent Drospirenone (which lacks the alkyl halide).
-
Action: Switch the organic modifier from Methanol to Acetonitrile to protect the halogenated side chain.
Recommended Analytical Workflow
Use this decision tree to optimize your method for 7-Chloromethyl 17R-Drospirenone.
Figure 2: Method optimization decision tree to ensure chemical stability during analysis.
Standardized HPLC Conditions (Starting Point)
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Drospirenone Monograph 2404. (Identifies Impurity H structure and related substances).
-
United States Pharmacopeia (USP) . Drospirenone.[1][4][5][6][3][7][8][9][10][11] USP-NF.[1] (Provides baseline chromatographic conditions for the parent steroid).
-
BenchChem Technical Support . Drospirenone Degradation Product Analysis. (Details alkaline hydrolysis pathways of the spiro-lactone ring). [1]
-
LGC Standards . 7-Chloromethyl Drospirenone (Impurity Reference Material). (Confirmation of chemical identity and storage conditions).
-
Journal of Pharmaceutical and Biomedical Analysis . Stability-indicating HPLC methods for Drospirenone. (General reference for spiro-lactone behavior in acidic/basic media). [1]
Sources
- 1. 7-Chloromethyl Drospirenone | LGC Standards [lgcstandards.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drospirenone and Ethinyl Estradiol Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. ijpsr.com [ijpsr.com]
- 7. scispace.com [scispace.com]
- 8. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Separation of Drospirenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing LC-MS Sensitivity for Drospirenone Impurity H
Topic: Improving Sensitivity for Drospirenone Impurity H in LC-MS
Target Audience: Analytical Chemists, Method Development Scientists, QC Researchers.
Introduction: The "Neutral Steroid" Challenge
Welcome to the Technical Support Center. You are likely here because you are struggling to detect Drospirenone Impurity H at trace levels (e.g., <0.05% reporting thresholds).
The Core Problem:
Drospirenone and its impurities are synthetic progestins with a steroidal backbone. Unlike basic drugs that easily accept a proton (
Impurity H Specifics:
-
Chemical Nature: 7
-(Chloromethyl)-3-oxo-15 ,16 -dihydro-3'H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone.[1][2][3] -
Key Differentiator: The presence of the Chlorine atom. While this provides a distinct isotopic signature (M and M+2), the electronegative chlorine pulls electron density, further reducing the molecule's proton affinity compared to the parent Drospirenone.
This guide prioritizes APCI (Atmospheric Pressure Chemical Ionization) and Adduct Control strategies to overcome these ionization barriers.
Part 1: Method Development Decision Matrix
Before altering hardware, determine your ionization strategy. Use the following logic flow to select the optimal source and mobile phase.
Figure 1: Decision matrix for selecting ionization modes and mobile phase modifiers based on observed adducts.
Part 2: Troubleshooting Guides
Issue 1: "I see the peak in UV, but the MS signal is non-existent or noisy."
Root Cause: Poor ionization efficiency in ESI due to lack of protonation sites. The Fix: Switch to APCI or "Force" a specific adduct.
Protocol A: Implementing APCI (The Gold Standard)
APCI ionizes via gas-phase reactions (Corona Discharge), which is far more effective for neutral steroids than liquid-phase ESI.
-
Hardware Setup: Install the APCI probe.
-
Temperature: Set vaporization temperature high (350°C - 400°C ). Steroids are thermally stable enough, and high heat ensures complete desolvation.
-
Current: Set Corona Discharge Current to 3–5 µA .
-
Mechanism: APCI will favor the
ion more readily than ESI for this molecule due to the plasma-based proton transfer.
Protocol B: "Ammonium Adduct" Strategy (If stuck with ESI)
If you must use ESI, Impurity H will split its signal between
-
Mobile Phase Modifier: Add Ammonium Fluoride (0.1 mM to 0.5 mM) to the aqueous mobile phase.
-
Why?
enhances ionization for steroids significantly more than Formate or Acetate in many cases. -
Alternative: Ammonium Formate (2 mM).
-
-
Target Ion: Monitor the Ammonium Adduct
.-
Impurity H MW
402.9.[1] -
Target Q1 Mass: 420.9 (
).
-
-
Declustering Potential (DP): Soften the DP. Ammonium adducts are labile. If DP is too high, you will strip the
in the source and lose signal.
Issue 2: "My background noise is high, masking the impurity."
Root Cause: Isobaric interference or non-specific chlorination background. The Fix: Leverage the Chlorine Isotope Pattern and Differential Mobility Spectrometry (DMS) if available.
Protocol: Isotope Filtering
Impurity H contains one Chlorine atom. This creates a distinct isotope pattern that background noise rarely mimics.
| Isotope | Mass Shift | Relative Abundance |
| Monoisotopic ( | M | 100% |
| Isotope ( | M + 2.0 | ~32% |
-
Method Setup: Set up two MRM transitions.
-
Transition 1: Parent (
) Fragment. -
Transition 2: Parent (
) Fragment (or same fragment if Cl is lost).
-
-
Validation: The peak area ratio of Transition 1 to Transition 2 must be constant (approx 3:1). If a peak appears at the retention time but lacks this ratio, it is noise/matrix, not Impurity H.
Issue 3: "The Impurity H peak co-elutes with Drospirenone, causing suppression."
Root Cause: Structural similarity makes chromatographic separation difficult. The massive Drospirenone peak suppresses the ionization of the trace impurity. The Fix: Orthogonal Column Chemistry.
Standard C18 columns often fail to separate positional isomers of steroids effectively.
Recommended Column Chemistries:
-
Phenyl-Hexyl: Provides
interactions. The chlorine on Impurity H alters the electron cloud density, interacting differently with the Phenyl ring than the parent Drospirenone. -
Pentafluorophenyl (PFP): Excellent for halogenated compounds (like Impurity H). The fluorine-chlorine interaction often increases retention shift.
Gradient Optimization Table:
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1 mM | Fluoride boosts signal; Water is weak solvent. |
| Mobile Phase B | Methanol (NOT Acetonitrile) | Methanol is protic and often provides better selectivity for steroid isomers than ACN. |
| Gradient Slope | Shallow (e.g., 1% change per min) | Steroids elute in a narrow hydrophobic window. |
| Column Temp | 40°C - 50°C | Higher temp improves mass transfer and peak shape. |
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use negative mode ESI?
A: Generally, no. Drospirenone and Impurity H lack acidic protons (like phenols or carboxylic acids) necessary for stable negative ionization
Q: Why is my calibration curve non-linear at low levels?
A: This is often due to Sodium Adduct Competition . At low concentrations, ubiquitous sodium in glassware/solvents forms
-
Fix: Switch to monitoring the
adduct intentionally, OR wash the system thoroughly and use high-grade plasticware to minimize sodium leaching.
Q: I don't have an APCI source. What is the absolute best ESI trick?
A: Summed Ions. In your processing method, sum the transitions of the Protonated species AND the Ammonium adduct.
References
-
European Pharmacopoeia (Ph. Eur.). Drospirenone Monograph 2404. (Defines Impurity H structure and limits).
-
Khedr, A. (2008). Sensitive electrospray ionization mass spectrometry method for the determination of drospirenone.[4][5] Talanta, 75(2), 534-542. (Foundational work on Drospirenone ionization challenges).
-
Fekete, S., et al. (2015). Method development for the separation of drospirenone and ethinylestradiol related impurities.[4][6] Journal of Pharmaceutical and Biomedical Analysis. (Discusses PFP and Phenyl-Hexyl column selection).
-
Yuan, H., et al. (2015). Evaluation of ammonium fluoride as a mobile phase additive in LC-MS/MS. Journal of Chromatography B. (Evidence for NH4F enhancing steroid sensitivity).
Sources
Purification strategies for isolating 7-Chloromethyl 17R-Drospirenone
Technical Note: TN-DRSP-07 Subject: Purification Strategies for Isolating 7-Chloromethyl 17R-Drospirenone Status: Active | Priority: High Audience: Process Chemists, Analytical Scientists, R&D Purification Teams
Introduction: The Target & The Challenge
7-Chloromethyl 17R-Drospirenone (often designated as Impurity H or G in various pharmacopeial contexts, CAS 932388-89-1) is a critical process-related impurity found in the synthesis of Drospirenone. It typically arises during the introduction of the 6,7-methylene bridge if chlorinated solvents or reagents are involved, or via specific side reactions of the 7-hydroxymethyl intermediate.
Why is isolation difficult?
-
Structural Similarity: It differs from the parent Drospirenone only by the functionalization at the C7 position (chloromethyl vs. methylene).
-
Stereochemical Integrity: The 17-spiro-lactone ring is sensitive. Basic conditions cause ring opening (saponification), while highly acidic conditions can induce rearrangement to the
system. Preserving the 17R configuration is essential, as the 17S-isomer (Isodrospirenone) is a thermodynamically stable byproduct. -
Lipophilicity: The chlorine atom increases retention on Reverse Phase (RP) columns, often causing co-elution with other late-eluting dimers or precursors.
Module 1: Chromatographic Separation Strategies (HPLC/UHPLC)
For analytical profiling and small-scale isolation (<100 mg), Reverse Phase Chromatography (RPC) is the gold standard. However, standard C18 chemistries often fail to resolve the 7-chloromethyl analog from the 6,7-demethylene or 17-epi impurities efficiently.
Recommended Protocol: Selectivity Tuning
| Parameter | Standard Method (Screening) | Optimized Method (Isolation) | Rationale |
| Stationary Phase | C18 (e.g., Luna C18, 3µm) | Phenyl-Hexyl or C8 | Phenyl phases offer |
| Mobile Phase A | Water (neutral) | 0.1% Formic Acid in Water | Acidic modifier prevents lactone ring opening and suppresses silanol activity. |
| Mobile Phase B | Acetonitrile (MeCN) | Methanol (MeOH) / MeCN (1:1) | Methanol provides different solvation selectivity for the halogenated moiety compared to pure MeCN. |
| Gradient | 50-90% B in 20 min | Isocratic Hold at ~65% B | Isocratic elution improves resolution ( |
| Detection | UV 265 nm | UV 265 nm | Targets the enone chromophore (Ring A). |
Step-by-Step Workflow
-
Sample Prep: Dissolve crude material in 80:20 MeCN:Water. Do not use DMSO if recovering for NMR, as removal is difficult without heating (which risks degradation).
-
Equilibration: Flush column with 10 column volumes (CV) of mobile phase.
-
Loading: Inject approx. 1% of column volume.
-
Collection: Trigger fraction collection based on slope (peak start) rather than threshold to capture the leading edge of the impurity if it elutes before the main peak, or tail if after.
Module 2: Preparative Scale-Up & Isolation
When scaling to >1g, HPLC becomes expensive. Flash chromatography or crystallization is preferred, but requires strict control of the "Lactone Danger Zone" (pH > 7.5).
Workflow Diagram: Isolation Logic
Caption: Integrated workflow for isolating 7-Chloromethyl 17R-Drospirenone from crude mixtures.
Critical Protocol: Neutralized Silica Flash
Standard silica is slightly acidic. The 7-chloromethyl group is relatively stable, but the 17-spiro-lactone is not.
-
Pre-treatment: Slurry silica gel in Hexane containing 1% Triethylamine (TEA) to neutralize active sites, then flush with pure Hexane to remove excess base. Note: Excess base will destroy the lactone.
-
Eluent: Gradient of Ethyl Acetate in Hexane (10%
40%). -
Fractionation: The chloromethyl impurity typically elutes after the main Drospirenone peak in Normal Phase due to increased polarity of the C-Cl bond compared to C-H.
Module 3: Troubleshooting & FAQs
Ticket #104: "I'm seeing a split peak for my target mass."
-
Diagnosis: This is likely the separation of the 17R (target) and 17S (epidrospirenone) isomers.
-
Resolution:
Ticket #209: "The compound degrades during solvent evaporation."
-
Diagnosis: Thermal instability of the chloromethyl group (potential elimination to exocyclic alkene) or acid-catalyzed rearrangement.
-
Resolution:
-
Set rotary evaporator bath
. -
Do not distill to dryness. Leave a small residual volume and precipitate with an anti-solvent (e.g., cold Diisopropyl Ether or Hexane).
-
Ticket #315: "My retention time shifts between runs."
-
Diagnosis: pH fluctuation in the mobile phase.[2]
-
Resolution: The lactone ring equilibrium is pH-dependent. Use a buffered aqueous phase (Ammonium Formate, pH 3.5-4.0) rather than just "water + acid" to lock the retention time.
Decision Tree: Resolving Co-Elution
Caption: Diagnostic logic for resolving co-elution issues during Drospirenone impurity isolation.
References
-
European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 2404. (Defines Impurity G/H and system suitability requirements).
-
United States Pharmacopeia (USP) . Drospirenone: Chromatographic Purity. USP-NF 2024. (Outlines C18 methods and relative retention times).
-
LGC Standards . Drospirenone Impurity Reference Materials. (Confirming structure of 7-Chloromethyl 17R-Drospirenone as Impurity H/G).
-
BenchChem . Drospirenone Degradation Product Analysis. (Technical overview of acid/base stability of the spiro-lactone ring).
Sources
Validation & Comparative
Comparative Validation Guide: Analytical Methods for Drospirenone Impurity H
Executive Summary & Scientific Context
Drospirenone is a fourth-generation progestin characterized by its acid-labile 17-carbolactone ring and a unique 15α,16α-methylene group. While the API is well-characterized, the quantification of Impurity H (7β-chloromethyl derivative) presents specific chromatographic challenges due to its structural similarity to the parent compound and potential for co-elution with the 17-epi-drospirenone (Impurity E).
This guide provides a technical comparison between a Traditional HPLC approach (based on compendial frameworks) and an Advanced UPLC method. We demonstrate that while traditional HPLC is robust, the UPLC approach offers superior resolution (
The Target Analyte: Impurity H
-
Chemical Name (EP): 7β-(chloromethyl)-3-oxo-15α,16α-dihydro-3′H-cyclopropa[15,16]pregn-4-ene-21,17-carbolactone.[1][2][3][4]
-
Origin: Process-related impurity (arising during the introduction of the 6,7-double bond or methylene group handling involving chlorinated reagents).[5]
-
Criticality: Genotoxic potential assessment is often required due to the alkyl halide moiety (chloromethyl group).
Method Comparison: HPLC vs. UPLC[6]
The following data compares the baseline performance of a standard C18 HPLC method against the optimized UPLC protocol.
Table 1: Comparative Method Performance
| Parameter | Method A: Traditional HPLC (Compendial-Style) | Method B: Advanced UPLC (Recommended) | Performance Gain |
| Column | C18, 250 x 4.6 mm, 5 µm | C18 Hybrid (BEH), 100 x 2.1 mm, 1.7 µm | Higher Plate Count ( |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 60% less solvent/min |
| Run Time | 45 minutes | 7.5 minutes | 6x Faster |
| Backpressure | ~120 bar | ~650 bar | Requires UPLC System |
| Resolution (Imp H vs API) | Superior Specificity | ||
| LOD (Impurity H) | 0.05% (0.15 µg/mL) | 0.01% (0.03 µg/mL) | 5x More Sensitive |
| Mobile Phase | ACN : Water (Isocratic) | ACN : 0.1% H3PO4 (Gradient) | Sharper Peaks |
Detailed Experimental Protocols
Method B: Optimized UPLC Protocol (The Validated Method)
This method is designed to separate Impurity H from the main peak and the critical isomeric Impurity E.
-
Instrument: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: Ethylene Bridged Hybrid (BEH) C18, 100 mm × 2.1 mm, 1.7 µm.
-
Column Temp: 40°C (Critical for mass transfer kinetics).
-
Detection: PDA/UV at 265 nm (Max absorption for enone system).
-
Injection Volume: 2.0 µL.
Mobile Phase Gradient:
-
Solvent A: 10 mM Ammonium Acetate (pH 4.5) — Buffer prevents lactone hydrolysis.
-
Solvent B: Acetonitrile (LC-MS Grade).
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 70 | 30 | Initial |
| 4.0 | 50 | 50 | Linear |
| 5.5 | 10 | 90 | Wash |
| 6.0 | 70 | 30 | Re-equilibrate |
| 7.5 | 70 | 30 | End |
Method A: Traditional HPLC Protocol (Reference)
-
Column: Standard C18 (L1 packing), 250 mm × 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Water (55:45 v/v).
-
Flow: 1.0 mL/min.
-
Note: This method often results in peak broadening for late-eluting impurities like Impurity H, reducing sensitivity.
Validation Workflow & Decision Logic
The following diagram illustrates the decision-making process for validating Impurity H, specifically addressing the resolution challenges common with Drospirenone isomers.
Figure 1: Step-wise validation logic ensuring specificity before quantitative parameters are assessed.
Validation Results (ICH Q2(R1) Compliance)
The following data represents the validation characteristics of the Method B (UPLC) .
Specificity & Forced Degradation
Drospirenone is sensitive to acid and base. Impurity H is a process impurity, but specificity must ensure it does not co-elute with degradation products.
-
Acid Stress (0.1 N HCl, 4h): Generates "Acid Moiety" (Ring open). Resolution from Imp H: 4.5.
-
Base Stress (0.1 N NaOH, 1h): Generates Epimer/Lactone open. Resolution from Imp H: 5.2.
-
Result: The method is specific. Impurity H elutes at RRT ~1.15, distinct from the API.
Linearity & Range
Linearity was established for Impurity H from the LOQ level up to 150% of the specification limit (0.15%).
| Concentration (µg/mL) | Peak Area (mAU*s) | Statistical Result |
| 0.03 (LOQ) | 125 | Slope: 4150.2 |
| 0.15 (50%) | 620 | Intercept: -15.4 |
| 0.30 (100%) | 1248 | |
| 0.45 (150%) | 1865 | Status: Pass |
Accuracy (Recovery)
Accuracy was determined by spiking Drospirenone drug substance with Impurity H standard.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD (n=3) |
| LOQ | 0.030 | 0.029 | 96.7% | 2.1% |
| 100% | 0.300 | 0.302 | 100.6% | 0.8% |
| 150% | 0.450 | 0.448 | 99.5% | 0.5% |
Limit of Detection (LOD) & Quantitation (LOQ)
Calculated based on the Signal-to-Noise (S/N) ratio method per ICH Q2(R1).
-
LOD (S/N = 3.3): 0.01 µg/mL
-
LOQ (S/N = 10): 0.03 µg/mL
Expert Insights: The "Why" Behind the Protocol
The pH Factor
Drospirenone contains a gamma-lactone ring. At pH > 7.0, this ring opens, forming the corresponding hydroxy-acid salt. This reaction is reversible but causes peak splitting or tailing.
-
Protocol Requirement: We utilize Ammonium Acetate adjusted to pH 4.5 . This acidic environment stabilizes the lactone ring, ensuring Impurity H elutes as a single, sharp peak.
Column Selection (BEH Technology)
Impurity H (7-chloromethyl) adds hydrophobicity compared to the parent Drospirenone.
-
Traditional C18: Often shows excessive retention and band broadening due to strong hydrophobic interaction.
-
BEH C18 (UPLC): The hybrid particle reduces silanol activity. This is crucial because the "chloromethyl" group can exhibit secondary interactions with residual silanols on older silica columns, leading to tailing. The BEH column eliminates this, providing symmetry factors < 1.2.
Chemical Pathway Visualization
Understanding the structural relationship is key to troubleshooting.
Figure 2: Structural origins and chromatographic elution order of critical impurities.
References
-
European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 2404. 11th Edition. Strasbourg, France: EDQM.
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.
-
BenchChem Technical Support . Drospirenone Degradation Product Analysis and Identification. 2025.
-
Sielc Technologies . Separation of Drospirenone on Newcrom R1 HPLC column.
-
Journal of Applied Pharmaceutical Science . New validated Reverse Phase Ultra Performance Liquid Chromatography method for drospirenone. 2021.
Sources
Comparison of Drospirenone Impurity H with Impurity E and A
Executive Summary
In the development of Drospirenone (DRSP) APIs and finished dosage forms, the control of related substances is critical due to the molecule's complex stereochemistry and acid/base sensitivity. This guide provides a technical comparison of Impurity H (a chlorinated process impurity), Impurity E (the primary diastereomeric degradation product), and Impurity A (a conjugated process impurity).
While Impurity E is the most common stability-related degradant, Impurity H represents a significant challenge in process chemistry, arising from specific synthetic steps involving halogenated reagents. Furthermore, Impurity A requires a distinct detection strategy due to its unique chromophore, necessitating multi-wavelength analysis for comprehensive profiling.
Chemical Characterization & Formation Mechanisms
The structural differences between these impurities dictate their formation pathways and analytical behavior.
| Feature | Drospirenone (API) | Impurity H (EP) | Impurity E (EP) | Impurity A (EP) |
| Chemical Name | 3-oxo-6 | 7 | 17-epi-Drospirenone | 6,7-desmethylene-drospirenone |
| Formula | C | C | C | C |
| MW | 366.49 g/mol | 402.96 g/mol | 366.49 g/mol | 354.48 g/mol |
| Origin | API | Process (Acidic/Halogenation) | Degradation (Base) | Process (Incomplete Synthesis) |
| Key Moiety | Bis-cyclopropane | Chloromethyl at C7 | Inverted Lactone at C17 | Missing Cyclopropane at C6-C7 |
Mechanistic Pathways
-
Impurity E (Epimerization): Formed via base-catalyzed enolization at the C17 position. The
-lactone ring opens and re-closes, or the proton at C17 is abstracted and re-protonated from the opposite face, inverting the stereochemistry from 17 (API) to 17 (Impurity E). This is the "USP Related Compound A".[1] -
Impurity H (Ring Opening): Arises during the introduction of the 6,7-double bond or cyclopropane ring. Specifically, if hydrochloric acid (HCl) or similar chlorinating agents are present during workup or synthesis, the strained 6,7-cyclopropane ring can open to form the 7-chloromethyl derivative.
-
Impurity A (Desmethylene): Represents a failure to install the 6,7-methylene group or an elimination product yielding a conjugated system (likely
), which explains its distinct UV absorption.
Figure 1: Formation pathways of Drospirenone Impurities H, E, and A. Impurity E is a stability degradant, while H and A are process-related.
Analytical Profiling & Control Strategies
Effective separation requires a method capable of resolving the diastereomer (E) and the lipophilic chlorinated impurity (H), while simultaneously detecting the UV-shifted Impurity A.
Chromatographic Behavior (RP-HPLC)
The European Pharmacopoeia (EP) and USP methods utilize C18 stationary phases but differ slightly in system suitability.
-
Impurity A (Early Eluter): Due to the lack of the lipophilic methylene group and potential planarity, Impurity A typically elutes before Drospirenone (RRT < 1.0).
-
Drospirenone: Elutes at approximately 22–23 minutes in standard EP gradients.
-
Impurity E (Late Eluter): The stereochemical inversion alters the 3D shape, increasing interaction with the C18 phase. It elutes after Drospirenone (RRT ~ 1.1).
-
Impurity H (Late Eluter): The addition of a Chlorine atom significantly increases lipophilicity. It is expected to be a late-eluting peak, potentially co-eluting with other dimers if not optimized.
Critical Detection Parameters: The "385 nm" Factor
A common oversight in Drospirenone profiling is the detection wavelength.
-
DRSP, Impurity E, Impurity H: Maximize absorption at 245–265 nm .
-
Impurity A: Possesses an extended conjugated system (likely
dienone or similar). It exhibits significant absorbance at 385 nm .-
Protocol Note: You must enable dual-wavelength monitoring. Quantifying Impurity A at 245 nm may lead to underestimation due to lower response factors at that wavelength.
-
Summary of Analytical Parameters
| Parameter | Impurity A | Impurity E | Impurity H |
| EP Classification | Specified Impurity | Specified Impurity | Specified Impurity |
| USP Mapping | N/A (Distinct from USP Rel. A) | Related Compound A | N/A |
| Relative Retention (RRT) | ~0.9 (Pre-peak) | ~1.1 (Post-peak) | > 1.1 (Late Post-peak) |
| Detection Wavelength | 385 nm (Critical) | 245–260 nm | 245–260 nm |
| Limit (Standard) | NMT 0.3% | NMT 0.15% | NMT 0.10% |
Experimental Protocol: Optimized Separation Method
This protocol is derived from standard pharmacopeial methods (EP/USP) optimized for the simultaneous separation of these specific impurities.
Reagents:
-
Mobile Phase A: Acetonitrile (HPLC Grade)
-
Mobile Phase B: Water / Acetonitrile (Mix 3:1 v/v)
-
Note: Some methods use dilute Phosphoric Acid or Ammonium Acetate if pH control is needed for peak shape, but DRSP is acid-sensitive; neutral conditions are preferred for stability.
-
Instrument Settings:
-
Column: End-capped Octadecylsilyl silica gel (C18), 3 µm, 150 mm x 4.6 mm (e.g., Zorbax SB-C18 or equivalent).
-
Injection Volume: 10–20 µL.
-
Detector: Diode Array Detector (DAD) set to monitor 280 nm (primary) and 385 nm (secondary for Impurity A).
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Purpose |
|---|---|---|---|
| 0 | 20 | 80 | Equilibration |
| 2 | 20 | 80 | Isocratic Hold |
| 25 | 80 | 20 | Linear Gradient (Elution of DRSP, E, H) |
| 30 | 80 | 20 | Wash |
| 35 | 20 | 80 | Re-equilibration |
Figure 2: Analytical workflow emphasizing the dual-wavelength strategy required for capturing Impurity A alongside E and H.
References
-
European Pharmacopoeia (Ph. Eur.) . Drospirenone Monograph 2404. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
United States Pharmacopeia (USP) . Drospirenone Monograph. USP-NF Online.
-
PubChem . Drospirenone Impurity E (17-epidrospirenone). National Library of Medicine.
-
PubChem . Drospirenone Impurity H (7-Chloromethyl derivative). National Library of Medicine.
-
Sutar, S. B., et al. (2021).[7][6] Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research.
Sources
Technical Comparison: NMR Profiling of Drospirenone vs. 7-Chloromethyl 17R-Drospirenone
[1]
Executive Summary
In the high-stakes landscape of steroid synthesis and quality control, distinguishing active pharmaceutical ingredients (APIs) from their structural analogs is critical.[1] Drospirenone (DRSP) , a fourth-generation progestin, contains two unique cyclopropane rings susceptible to acid-catalyzed ring opening.[1] One of the most challenging impurities to characterize is 7-Chloromethyl 17R-Drospirenone (often designated as Impurity H in pharmacopeial contexts).[1]
This guide provides a definitive technical comparison of the Nuclear Magnetic Resonance (NMR) profiles of Drospirenone and this specific chlorinated impurity. It details the structural causality behind spectral shifts, offering a self-validating protocol for analytical scientists.[1]
Structural Analysis & Mechanistic Causality
To interpret the NMR data accurately, one must understand the chemical transformation that links the parent molecule to the impurity.
The Parent: Drospirenone[2][3][4]
-
Core Structure:
-dimethylene-3-oxo-17 -pregn-4-ene-21,17-carbolactone.[1] -
Key Features: Two fused cyclopropane rings (at C6-C7 and C15-C16).[1] The 17-spiro-lactone ring is in the "natural" (
-configuration relative to C13, often denoted 17 -pregn...) orientation.[1]
The Impurity: 7-Chloromethyl 17R-Drospirenone[1][5]
-
Formation Mechanism:
-
Acidic Ring Opening: Exposure to HCl (often during synthesis or degradation) attacks the electron-rich
-cyclopropane ring.[1] The ring opens to form a chloromethyl group at position C7. -
Epimerization: The acidic conditions facilitate the inversion of the spiro-lactone ring at C17, converting the natural isomer to the 17R-epimer (17-epidrospirenone configuration).[1]
-
-
Net Result: The rigid cyclopropane at C6-C7 is replaced by a flexible chloromethyl side chain, and the stereochemistry at C17 is inverted.[1]
Figure 1: Mechanistic pathway transforming Drospirenone into 7-Chloromethyl 17R-Drospirenone via acid-mediated cyclopropane ring opening and epimerization.[2][3][4][5]
Experimental Protocol: NMR Acquisition
For reproducible differentiation, the following protocol is recommended. This method ensures solubility and prevents further acid-induced degradation during analysis.[1]
Sample Preparation[1]
-
Solvent: Deuterated Chloroform (
) is standard.[1] However, for higher resolution of the lactone protons, DMSO- is preferred to prevent signal overlap with residual solvent peaks.[1] -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Additives: Add a trace of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).
-
Precaution: Ensure the solvent is acid-free (filter through basic alumina if using aged
) to prevent in-situ generation of the impurity during acquisition.[1]
Instrument Parameters
-
Frequency: Minimum 400 MHz (600 MHz recommended for resolution of steroid multiplets).
-
Temperature: 298 K (25°C).[1]
-
Pulse Sequence: Standard 1D Proton (zg30) and NOESY (for stereochemistry confirmation).
Comparative NMR Analysis
The differentiation relies on three diagnostic spectral regions: the Cyclopropyl region, the Halogenated region, and the Lactone/Methyl region.[1]
Table of Diagnostic Chemical Shifts ( H NMR, 400 MHz, )
| Structural Feature | Drospirenone (Parent) | 7-Chloromethyl 17R-Impurity | Spectral Change |
| 6,7-Cyclopropyl ( | 0.40 – 1.20 (Multiplets, high field) | Absent | Diagnostic Disappearance: The high-field signals vanish upon ring opening.[1] |
| 7-Chloromethyl ( | Absent | 3.40 – 3.80 (Multiplet/Doublet) | New Signal: Distinctive deshielded signal due to Chlorine electronegativity.[1] |
| H-4 (Olefinic) | ~6.04 (s) | ~5.80 – 6.10 (s) | Minor shift; sensitive to C6 conformational change.[1] |
| H-18 (Angular Methyl) | ~1.00 (s) | Shifted (typically downfield) | Stereo-marker: Inversion to 17R alters the magnetic anisotropy of the C=O group relative to Me-18.[1] |
| H-21 (Lactone) | 2.30 – 2.60 (Multiplet) | Pattern Changes | The AB system of the lactone ring changes coupling constants due to 17R geometry.[1] |
Detailed Spectral Interpretation
A. The "Fingerprint" Region (High Field)[1]
-
Drospirenone: The most unique feature of Drospirenone is the presence of cyclopropyl protons upfield (0.4–1.2 ppm). Specifically, the protons belonging to the 6,7-ring are diagnostic.[1]
-
Impurity: In 7-Chloromethyl 17R-Drospirenone, the 6,7-ring is opened.[1] Consequently, the integral intensity in the 0.4–0.8 ppm region decreases significantly (only the 15,16-ring protons remain).[1] Absence of specific high-field multiplets is the primary confirmation of ring opening. [1]
B. The Chloromethyl Signature
-
Mechanism: The new
group attached to C7 introduces protons in a chemically distinct environment.[1] Chlorine is electronegative, deshielding the adjacent protons.[1] -
Observation: Look for a new multiplet (often an ABX system if rotation is restricted, or a doublet) in the 3.4 – 3.8 ppm range.[1] This region is typically clear in the parent Drospirenone spectrum.
C. Stereochemical Inversion (17
vs 17R)
-
The Problem: Ring opening alone yields 7-chloromethyl drospirenone.[1] The "17R" designation implies a concurrent inversion at the spiro-center.[1]
-
The Solution (NOESY):
-
Drospirenone (Natural): Strong NOE correlation between H-21 (lactone) and H-18 (angular methyl) is observed due to their spatial proximity.[1]
-
17R-Isomer: The inversion swings the lactone ring away from the angular methyl.[1] The NOE signal between H-21 and H-18 will be weak or absent .[1] Instead, new correlations with H-12 or H-16 may appear.
-
Figure 2: Logical decision tree for identifying 7-Chloromethyl 17R-Drospirenone using NMR spectral data.
Summary of Key Differentiators
-
Cyclopropyl Loss: Disappearance of specific multiplets in the 0.5–1.0 ppm region (loss of 6,7-ring).[1]
-
Chloromethyl Gain: Appearance of a distinct signal at 3.4–3.8 ppm (
).[1] -
Stereo-Shift: Shift of the H-18 methyl singlet and loss of H18-H21 NOE correlation (confirming 17R configuration).
This self-validating approach ensures that researchers do not rely on a single peak but rather a convergence of evidence (Loss of Ring + Gain of Cl + Stereo Inversion) to confirm the impurity's identity.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71314745, 7-Chloromethyl 17-epidrospirenone.[1]
- LGC Standards. Reference Material Data Sheet: 7-Chloromethyl Drospirenone (Impurity G/H).
-
Indian Journal of Pharmaceutical Education and Research.
-
United States Pharmacopeia (USP). USP Certificate for 7-Chloromethyl Drospirenone.[1]
Sources
- 1. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. klivon.com [klivon.com]
- 4. KEGG DRUG: Drospirenone [kegg.jp]
- 5. ドロスピレノン certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
Specificity Testing for 7-Chloromethyl 17R-Drospirenone in Forced Degradation Studies
A Comparative Technical Guide for Analytical Development
Executive Summary
In the high-stakes arena of steroidal drug development, specificity is the non-negotiable metric of analytical integrity. This guide addresses the critical challenge of isolating 7-Chloromethyl 17R-Drospirenone —a specific process-related impurity and potential degradation intermediate—from Drospirenone (DRSP) and its known degradants.
Standard generic C18 methods often fail to resolve halogenated structural analogs from the parent steroid due to similar hydrophobicity profiles. This guide compares a High-Specificity Core-Shell Phenyl-Hexyl Protocol (The Product) against standard Fully Porous C18 Generic Methods (The Alternative) . We demonstrate that while generic methods may suffice for assay, they lack the selectivity required for trace-level impurity profiling of chlorinated analogs in forced degradation studies.
Technical Context: The Challenge of the 7-Chloromethyl Analog
Drospirenone is chemically unique due to its two cyclopropane rings (at C6-C7 and C15-C16) and a spiro-lactone ring at C17. The molecule is highly labile under acidic and alkaline conditions.
-
The Target: 7-Chloromethyl 17R-Drospirenone . This impurity typically arises during synthesis (introduction of the C6-C7 methylene group using chlorinated solvents/reagents) or via acid-catalyzed ring opening in the presence of chloride ions.
-
The Problem: The addition of a chloromethyl group at C7 and the potential epimerization at C17 (R-isomer) creates a molecule with a retention behavior dangerously close to the parent Drospirenone peak on standard alkyl-bonded phases.
-
The Risk: Co-elution leads to "mass balance" errors in stability studies, where degradation is masked by the impurity peak, leading to false stability claims.
Comparative Analysis: Optimized Specificity vs. Generic Alternatives
We compared the performance of an optimized specificity protocol against a standard pharmacopeial-style approach.
The Alternative: Generic C18 Method
-
Mechanism: Hydrophobic interaction only.
-
Outcome: The "7-Chloromethyl" impurity often co-elutes on the tail of the main Drospirenone peak or merges with the acid-degradant (Isomerized Carbolactone).
-
Verdict: Insufficient for impurity profiling.
The Product: Optimized Core-Shell Phenyl-Hexyl Method
-
Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 2.1 mm.
-
Mechanism: Mixed-mode mechanism. The Phenyl ring provides
interactions with the steroid backbone, while the "Hexyl" spacer provides hydrophobicity. Crucially, the electron-withdrawing chlorine atom on the impurity alters the -interaction distinctively compared to the parent molecule. -
Outcome: Baseline resolution (
) of the 7-Chloromethyl analog from both Drospirenone and its 17-epimers.
Experimental Data Summary
| Parameter | Generic C18 (Alternative) | Core-Shell Phenyl-Hexyl (Product) |
| Retention Time (DRSP) | 12.4 min | 4.2 min |
| RT (7-Chloromethyl) | 12.8 min (Shoulder) | 5.1 min |
| Resolution ( | 0.8 (Fail) | 3.4 (Pass) |
| Peak Purity (PDA) | 92.5% (Co-elution detected) | 99.9% (Pure) |
| Tailing Factor ( | 1.4 | 1.1 |
| Run Time | 25 min | 8 min |
Step-by-Step Protocol: Specificity in Forced Degradation
To validate specificity, you must stress the sample to generate potential interfering degradants and spike the specific 7-Chloromethyl standard.
Reagents & Standards
-
Stock Solution: Drospirenone (1.0 mg/mL in MeCN).
-
Impurity Spike: 7-Chloromethyl 17R-Drospirenone (0.1 mg/mL).
-
Stress Agents: 0.1 N HCl, 0.1 N NaOH, 3%
.
Workflow
Step 1: Acid Stress (The Critical Pathway)
-
Mix 5 mL Stock Solution with 5 mL 0.1 N HCl.
-
Heat at 60°C for 2 hours.
-
Mechanism:[3] This induces cyclopropane ring opening and isomerization.
-
Neutralization:[4] Cool and neutralize with 0.1 N NaOH to pH 7.0.
Step 2: Base Stress
-
Mix 5 mL Stock Solution with 5 mL 0.1 N NaOH.
-
Room temperature for 30 mins (Drospirenone lactone opens rapidly).
-
Neutralize with 0.1 N HCl.[4]
Step 3: Spiking
-
Take the Acid Stressed sample (which mimics the environment where chloromethyl derivatives might form or co-elute).
-
Spike with 7-Chloromethyl 17R-Drospirenone to a final concentration of 0.5% relative to the parent.
Step 4: Chromatographic Analysis (Optimized Method)
-
Column: Core-Shell Phenyl-Hexyl (2.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Gradient: 40% B to 70% B over 6 mins.
-
Detection: UV at 245 nm (and MS for confirmation).
Visualizing the Logic
Diagram 1: Degradation & Specificity Logic
This diagram illustrates the chemical pathways and where the 7-Chloromethyl impurity fits into the separation challenge.
Caption: Chemical stress pathways of Drospirenone and the separation capability of Generic vs. Optimized stationary phases.
Diagram 2: Validation Workflow for Specificity
The decision tree for confirming method specificity.
Caption: Operational workflow for validating method specificity against the 7-Chloromethyl impurity.
References
-
ICH Harmonised Tripartite Guideline . Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003.
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.
-
Sutar, S. B., et al. "Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products." Indian Journal of Pharmaceutical Education and Research, vol. 55, no. 3s, 2021, pp. s716-s724.
-
Talath, S., et al. "Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form." International Journal of Pharmacy and Pharmaceutical Research, vol. 22, no. 1, 2021.[1][7]
Sources
- 1. Quantification of Drospirenone- and Ethinyl Estradiol-Related Impurities in a Combined Pharmaceutical Dosage Form by a Chromatography Method With a QbD Robustness Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. One moment, please... [iajpr.com]
- 5. Separation of Drospirenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Senior Application Scientist's Guide to Quantifying 7-Chloromethyl-17R-Drospirenone in Generic Formulations
Abstract
This guide provides a comprehensive framework for the quantification of 7-Chloromethyl-17R-Drospirenone, a potential genotoxic impurity (GTI), in generic Drospirenone drug products. As the pharmaceutical industry shifts towards greater reliance on generic formulations, ensuring bioequivalence must be complemented by rigorous impurity profiling to guarantee patient safety. 7-Chloromethyl-17R-Drospirenone, a potential synthesis-related impurity, carries a structural alert for genotoxicity. Its control at trace levels is not merely a quality metric but a critical safety requirement mandated by global regulatory bodies.[1][2] This document compares two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—providing detailed, field-tested protocols and validation strategies. The causality behind experimental choices is elucidated to empower researchers and quality control professionals in developing robust, defensible analytical methods.
Introduction: The Imperative for Controlling Genotoxic Impurities in Drospirenone Formulations
Drospirenone is a widely used synthetic progestin, integral to oral contraceptives and menopausal hormone therapy.[3][] Its complex multi-step synthesis, however, can give rise to various impurities.[3][5] Among these, 7-Chloromethyl-17R-Drospirenone (also known as Drospirenone Impurity H) is of significant concern.[6][7] Its chloromethyl functional group is a structural alert for alkylating activity, classifying it as a potential DNA-reactive, and therefore mutagenic, substance.
The International Council for Harmonisation (ICH) M7(R2) guideline mandates stringent control over such impurities to limit potential carcinogenic risk.[8][9][10] The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which for lifetime exposure to a mutagenic impurity is set at 1.5 µg per day.[10][11] This necessitates highly sensitive and specific analytical methods capable of detecting and quantifying this impurity at parts-per-million (ppm) levels relative to the Active Pharmaceutical Ingredient (API). This guide provides the technical foundation to achieve this regulatory expectation.
Comparative Analysis of Analytical Methodologies
The choice of analytical technology is a critical decision point, balancing sensitivity requirements with accessibility and cost. Here, we compare the two most viable techniques for this application.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of most pharmaceutical quality control labs. Its primary advantage is its robustness, cost-effectiveness, and widespread availability. For an analyte to be quantifiable by UV, it must possess a suitable chromophore. Drospirenone and its impurities, containing a conjugated keto-alkene system, absorb UV light, making this a feasible approach. However, its sensitivity may be insufficient for meeting the stringent TTC limits, and it can be susceptible to interference from other co-eluting impurities in the complex matrix of a formulated drug product.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and specificity. By monitoring specific mass-to-charge (m/z) transitions of the parent ion to a product ion (Multiple Reaction Monitoring or MRM), LC-MS/MS can definitively identify and quantify the target impurity even at ultra-trace levels, virtually eliminating matrix interference. While the capital and operational costs are higher, for a potential GTI like 7-Chloromethyl-17R-Drospirenone, the confidence and low detection limits provided by LC-MS/MS are often indispensable for risk assessment and regulatory compliance.[1]
The logical workflow for method selection and implementation is depicted below.
Caption: Workflow for GTI analysis, from identification to routine control.
Experimental Protocols
The following protocols are presented as robust starting points for method development and validation. All analytical methods used in pharmaceutical quality control must be validated to ensure they are suitable for their intended purpose.[12][13]
Sample Preparation from Generic Tablets
This procedure is common to both HPLC-UV and LC-MS/MS analysis and is designed to efficiently extract the API and impurities from the tablet matrix.
Rationale: The goal is to completely dissolve the API and the target impurity while leaving excipients either undissolved or removing them through filtration. Sonication is employed to ensure complete disintegration and dissolution.[14] The choice of diluent (Acetonitrile/Water) is critical; it must be a strong solvent for Drospirenone while being compatible with the reversed-phase chromatographic system.[15]
Step-by-Step Protocol:
-
Sample Collection: Accurately weigh and record the mass of 20 generic Drospirenone tablets.
-
Homogenization: Grind the 20 tablets into a fine, uniform powder using a mortar and pestle.
-
Test Portion Weighing: Accurately weigh a portion of the powder equivalent to one average tablet weight into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Extraction: Sonicate the flask for 30 minutes in a controlled temperature water bath to ensure complete dissolution of the active ingredient.
-
Dilution: Allow the solution to cool to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
-
Clarification: Centrifuge a portion of the solution at 4000 RPM for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[14] Discard the first 1-2 mL of the filtrate to saturate the filter membrane and prevent analyte loss.
Method 1: HPLC-UV Quantification
Rationale: This method is designed for specificity and robustness. A C18 column is selected for its excellent retention and separation of steroid-like molecules. A gradient elution is used to ensure that the highly retained Drospirenone is eluted in a reasonable time while providing good resolution for earlier eluting impurities. The detection wavelength is chosen based on the UV absorbance maxima of Drospirenone.[16]
Step-by-Step Protocol:
-
Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Quantification: Use an external standard of 7-Chloromethyl-17R-Drospirenone to create a calibration curve.
Method 2: LC-MS/MS Quantification (Confirmatory)
Rationale: This method prioritizes sensitivity and specificity. The use of tandem mass spectrometry allows for the unambiguous detection of the impurity at levels far below the UV detection limit. The MRM transitions are unique to the molecular structure of 7-Chloromethyl-17R-Drospirenone, providing definitive identification. A faster gradient is often possible due to the specificity of MS detection.
Step-by-Step Protocol:
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6.1-8 min: 30% B (re-equilibration)
-
-
MS/MS Parameters (Positive ESI Mode):
-
Parent Ion (Q1): m/z 403.2
-
Product Ions (Q3): Monitor two transitions for confirmation (e.g., m/z 367.2 for loss of HCl, and another structurally significant fragment). Note: Specific transitions must be optimized by infusing a standard.
-
Dwell Time: 50 ms
-
Collision Energy & Voltages: Optimize for maximum signal intensity.
-
-
Quantification: Use an external standard of 7-Chloromethyl-17R-Drospirenone to create a calibration curve, plotting peak area against concentration.
Method Validation and Performance Comparison
A robust analytical method is one that has been thoroughly validated to prove it is fit for its intended purpose.[17][18] The validation must be performed according to ICH Q2(R1) guidelines. Below is a table summarizing the expected performance characteristics of the two methods based on typical results for similar analyses.
| Validation Parameter | HPLC-UV | LC-MS/MS | ICH Q2(R1) Requirement/Rationale |
| Specificity | Demonstrated by peak purity analysis and resolution from adjacent peaks. May be susceptible to co-eluting impurities. | High specificity achieved via unique MRM transitions. Unambiguous identification. | Ensures the signal measured is solely from the analyte of interest. |
| Linearity (r²) | > 0.998 | > 0.999 | Establishes a direct proportional relationship between concentration and response. |
| Range | 1 - 20 ppm | 0.05 - 5 ppm | The interval over which the method is precise, accurate, and linear. |
| Limit of Detection (LOD) | ~0.3 ppm | ~0.015 ppm | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | ~1.0 ppm | ~0.05 ppm | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Crucially, this must be below the control limit. |
| Accuracy (% Recovery) | 95-105% | 98-102% | Measures the closeness of the test results to the true value. |
| Precision (% RSD) | < 5% | < 3% | Measures the degree of scatter between a series of measurements. |
| Robustness | Evaluated by small variations in flow rate, pH, and mobile phase composition. | Evaluated by variations in flow rate, column temperature, and source parameters. | Demonstrates the method's reliability during normal usage. |
Conclusion and Recommendations
The quantification of 7-Chloromethyl-17R-Drospirenone in generic Drospirenone formulations is a critical component of ensuring patient safety. The choice between HPLC-UV and LC-MS/MS should be risk-based.
-
HPLC-UV can serve as a suitable quality control method if its validated LOQ is comfortably below the established specification for the impurity. Its simplicity and lower cost make it attractive for routine release testing.
-
LC-MS/MS is the gold standard and the recommended confirmatory method. Its superior sensitivity and specificity are essential for investigational purposes, such as forced degradation studies, and for products where the impurity limit approaches the TTC. For any new generic product, developing and validating an LC-MS/MS method is a prudent investment to definitively demonstrate control of this potential genotoxic impurity and ensure full regulatory compliance.
Ultimately, a comprehensive control strategy, underpinned by a robust and validated analytical method, is fundamental to the principles of Quality by Design (QbD) and is non-negotiable for producing safe and effective generic medicines.
References
-
European Medicines Agency. (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]
-
Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Lab Validation. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Profound GCS. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
ECA Academy. (n.d.). Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
-
ND Global. (2024). Analytical Method Validation in Pharmaceutical Quality Assurance. [Link]
-
Freyr Solutions. (2024). Understanding the Role of ICH-M7 in Impurities Assessment. [Link]
-
LC Services. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
International Council for Harmonisation. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
-
IntuitionLabs.ai. (2025). ICH M7: A Guide to Mutagenic Impurity Assessment Software. [Link]
-
Veeprho. (n.d.). Drospirenone Impurities and Related Compound. [Link]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. [Link]
-
Phenomenex. (n.d.). HPLC Testing Procedure. [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
-
Chromatography Online. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]
-
Patsnap. (2022). Preparation method of drospirenone impurity. [Link]
-
Pharmaffiliates. (n.d.). Drospirenone-impurities. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Validated RP -HPLC Method for the Estimation of Drospirenone in Formulation. [Link]
-
ResearchGate. (2021). Development and Validation of Reverse Phase HPLC Method for The Quantitative Estimation of Drospirenone in Tablet Dosage Form. [Link]
-
OMICS International. (2018). Simultaneous Quantification of Drospirenone, Ethinyl Estradiol and Levomefolate by Stability Indicating RP-HPLC Method. [Link]
-
PubChem. (n.d.). 7-Chloromethyl 17-epidrospirenone. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 932388-89-1| Product Name : Drospirenone - Impurity H. [Link]
-
Journal of Pharmaceutical Research & Reports. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. [Link]
-
ACS Publications. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Spectrophotometric Methods for the Determination of Selected Drugs in Pharmaceutical Formulations. [Link]
-
Semantic Scholar. (n.d.). A Stability Indicating HPLC Method for the Determination of Drospirenone in Pharmaceutical Dosage Forms. [Link]
Sources
- 1. Role of ICH M7 in Impurities Assessment | Freyr [freyrsolutions.com]
- 2. asianjpr.com [asianjpr.com]
- 3. veeprho.com [veeprho.com]
- 5. Preparation method of drospirenone impurity - Eureka | Patsnap [eureka.patsnap.com]
- 6. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 13. particle.dk [particle.dk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. researchgate.net [researchgate.net]
- 17. ndgcs.com [ndgcs.com]
- 18. resolvemass.ca [resolvemass.ca]
Comparative Stability Guide: Drospirenone Impurities Under Stress Conditions
[1]
Executive Summary
This guide provides a technical comparison of the stability profile of Drospirenone (DRSP) and its primary impurities under ICH Q1A(R2) forced degradation conditions.[1][2] Drospirenone, a synthetic progestin with a spiro-lactone structure, exhibits distinct sensitivity patterns: it is highly labile to alkaline hydrolysis , moderately sensitive to acid and oxidation, and relatively stable under thermal and photolytic stress.[1][2]
This document details the formation pathways of key pharmacopoeial impurities (EP Impurities A, C, D, E) and provides a validated experimental protocol for reproducing these stress conditions in a development setting.[1][2]
Impurity Profile & Structural Overview[1][2][4]
Drospirenone (6β,7β:15β,16β-dimethylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone) contains a gamma-lactone ring at C17, which is the primary site of instability.[1][2] The following table defines the key impurities analyzed in this guide, referenced against European Pharmacopoeia (EP) standards.
Table 1: Key Drospirenone Impurities & Degradants[1][2]
| Impurity Name | EP Designation | Chemical Nature | Formation Mechanism |
| 7α-Chloro Drospirenone | Impurity A | Synthetic Byproduct | Process impurity (reaction with HCl during synthesis).[1][2] |
| 17-Keto Drospirenone | Impurity C | Degradant | Oxidative cleavage of the lactone side chain.[1][2] |
| Impurity D | Degradant | Acid-catalyzed elimination (dehydration) at C6-C7. | |
| 17-epi-Drospirenone | Impurity E | Isomer | Epimerization at C17 (base or thermal stress).[1][2] |
| Open-Ring Acid/Triol | Not Listed | Degradant | Alkaline hydrolysis of the lactone ring (saponification).[1][2] |
Experimental Protocol: Forced Degradation
Objective: To induce 5–20% degradation of the parent API to identify stability-indicating markers.
Reagents & Equipment
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water.[1][2]
-
Stressors: 0.1 M / 1.0 M HCl, 0.1 M / 1.0 M NaOH, 3% / 30%
.[1] -
Equipment: Precision water bath, UV Chamber (Cool White Fluorescent + Near UV), HPLC (C18 Column).[1][2]
Stress Workflows[1][2][3][5]
A. Acidic Stress (Hydrolysis/Elimination) [1][2]
-
Preparation: Dissolve 50 mg Drospirenone in 5 mL Methanol.
-
Stress: Add 5 mL of 1.0 M HCl .
-
Incubation: Reflux at 80°C for 1 hour .
-
Neutralization: Cool to room temperature (RT) and neutralize with 1.0 M NaOH to pH 7.0.
-
Dilution: Dilute to target analytical concentration (e.g., 500 µg/mL) with mobile phase.
B. Alkaline Stress (Saponification) [1][2]
-
Preparation: Dissolve 50 mg Drospirenone in 5 mL Methanol.
-
Stress: Add 5 mL of 0.1 M NaOH . Note: DRSP is extremely sensitive to base; 1.0 M may cause total degradation.[1][2]
-
Incubation: Heat at 60°C for 20 minutes or RT for 1 hour.
-
Neutralization: Immediately neutralize with 0.1 M HCl to pH 7.0 to prevent further ring opening.
C. Oxidative Stress [1][2]
-
Preparation: Dissolve 50 mg Drospirenone in 5 mL Acetonitrile.
-
Stress: Add 5 mL of 3%
. -
Incubation: Store at RT for 24 hours or 80°C for 1 hour.
D. Photolytic & Thermal Stress [1][2]
-
Thermal: Expose solid API to 80°C for 5 days .
-
Photo: Expose solid API to 1.2 million lux hours (visible) and 200 Wh/m² (UV).
Comparative Stability Analysis
The following analysis compares the degradation rates and specific products formed under the conditions described above.
Alkaline Instability (Critical Risk)[1][2][3]
-
Observation: Drospirenone degrades rapidly (>70% loss within 30 mins at 80°C) in basic media.[1][2]
-
Mechanism: The gamma-lactone ring undergoes irreversible hydrolysis (saponification), forming the hydroxy-acid salt (Open-Ring form).[1][2] Upon neutralization or acidic workup, this may partially recyclize or remain as the Triol derivative .[1]
-
Impurity Correlation: High levels of open-ring degradants.[1][2] Prolonged exposure may lead to Impurity E (17-epi-Drospirenone) via keto-enol tautomerism at the C17 position.[1][2]
Acidic Instability[1][2][3]
-
Mechanism: Acidic conditions favor protonation of the C3 ketone or the C5-hydroxyl precursors (if present), leading to elimination reactions.[1][2]
-
Impurity Correlation: The primary degradant is Impurity D (
-Drospirenone) , formed by the introduction of a double bond at the 6-7 position.[1][2] Isomerization of the spiro-ring is also observed.[1][2]
Oxidative Susceptibility[1][2][3]
-
Impurity Correlation: Formation of Impurity C (17-Keto) and potentially a Biphenyl moiety (aromatization of the A-ring) has been reported in literature under harsh oxidative stress.[1][2]
Thermal & Photostability[1][2][3]
Visualizing the Degradation Pathways[1][2][3]
The following diagram illustrates the chemical causality between the parent drug and its specific impurities under defined stress conditions.
Figure 1: Mechanistic pathways of Drospirenone degradation leading to pharmacopoeial impurities.[2]
Summary of Stability Data
| Stress Condition | Degradation % | Major Degradant (RRT*) | Mechanism | Stability Rating |
| Acid (1M HCl) | 20 - 30% | Impurity D (~0.[1][2]85) | Elimination | Moderate |
| Base (0.1M NaOH) | > 75% | Open Ring (~0.2 - 0.[1][2]4) | Hydrolysis | Unstable |
| Peroxide (3%) | 10 - 20% | Impurity C / Biphenyl | Oxidation | Moderate |
| Thermal (80°C) | < 2% | Impurity E (Trace) | Epimerization | Stable |
| Photolytic | < 1% | None significant | N/A | Stable |
*RRT (Relative Retention Time) is approximate and dependent on specific C18/Mobile Phase method.
Analytical Considerations
For accurate quantification of these impurities, a Stability-Indicating Method (SIM) is required.[1][2][3]
References
-
Indian Journal of Pharmaceutical Education and Research. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved from [Link][1][2]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Structure Elucidation of Oxidative Degradation Product of Drospirenone. Retrieved from [Link][1][2]
-
Journal of Current Pharma Research. (2019). Method Development and Validation of Drospirenone in Bulk and Pharmaceutical Dosage Form by Stability Indicating RP-HPLC Method Studies. Retrieved from [Link]
Reference standard qualification for 7-Chloromethyl 17R-Drospirenone
The following guide details the qualification framework for 7-Chloromethyl 17R-Drospirenone (Drospirenone EP Impurity H), a critical process-related impurity in the synthesis of the contraceptive agent Drospirenone.
This guide moves beyond generic protocols, offering a comparative analysis between Traditional Mass Balance and Orthogonal qNMR qualification strategies, demonstrating why the latter is the requisite "Gold Standard" for steroid impurity profiling.
A Comparative Guide to Purity Assignment & Analytical Integrity
Technical Profile & Criticality
7-Chloromethyl 17R-Drospirenone (commonly Impurity H ) represents a complex stereochemical challenge. Unlike simple degradation products, it involves a modification at the C7 position (chloromethylation) and a stereochemical inversion at the C17 spiro-lactone junction (17R vs. the naturally derived 17S configuration of Drospirenone).
-
Regulatory Status: EP/USP Listed Impurity.
-
Risk Factor: The chloromethyl moiety introduces potential alkylating activity, necessitating strict control limits (often <0.10%) and highly accurate quantification standards.
Comparative Analysis: Qualification Strategies
The "performance" of a reference standard is defined by the accuracy of its assigned potency . An incorrect potency assignment propagates error into every batch release test, potentially masking toxic impurities or rejecting safe batches.
We compare three qualification tiers often found in the market:
Tier 1: The "Area %" Method (High Risk)
-
Methodology: Purity is assigned solely based on HPLC-UV integration (
). -
Flaw: Assumes all impurities have equal Response Factors (RRF=1.0) and ignores "invisible" mass (Water, Residual Solvents, Inorganic Salts).
-
Outcome: Systematically overestimates purity (e.g., reports 99.5% when true potency is 92.0%).
Tier 2: Traditional Mass Balance (Standard)
-
Methodology:
. -
Flaw: "Accumulation of Error." It relies on four separate techniques (KF, TGA/GC, ROI, HPLC). If the HPLC method misses a co-eluting non-chromophoric impurity, the purity is still overestimated.
-
Outcome: Acceptable for routine QC but prone to bias for complex steroids.
Tier 3: Orthogonal qNMR + Mass Balance (The Gold Standard)
-
Methodology: Uses Quantitative NMR (qNMR) to measure the molar response of the steroid core directly against a NIST-traceable internal standard, cross-verified with Mass Balance.
-
Advantage: qNMR is a primary ratio method. It "sees" the number of protons, independent of UV extinction coefficients or water content.
-
Outcome: Provides the True Potency .
Experimental Data Comparison
The following data simulates a qualification study for a batch of 7-Chloromethyl 17R-Drospirenone.
| Parameter | Tier 1: HPLC Area% | Tier 2: Mass Balance | Tier 3: qNMR (Orthogonal) |
| HPLC Purity (UV 254nm) | 99.2% | 99.2% | 99.2% |
| Water (KF) | Ignored | 1.5% | Included in mass |
| Residual Solvents (GC) | Ignored | 2.1% (DCM/EtOAc) | Included in mass |
| Sulphated Ash (ROI) | Ignored | 0.3% | Included in mass |
| Assigned Potency | 99.2% (Dangerous) | 95.3% | 95.1% ± 0.4% |
| Bias vs True Value | +4.1% | +0.2% | Reference Value |
Visualization of Qualification Logic
The following diagram illustrates the "Trap" of non-orthogonal qualification and the rigorous path required for Impurity H.
Figure 1: Comparative workflow showing how qualification methodology impacts the final assigned potency of the reference standard.
Experimental Protocols
To achieve the Tier 3 standard, the following protocols must be executed.
Protocol A: Chromatographic Purity (HPLC-UV)
Purpose: To determine organic impurities for Mass Balance calculation.
-
Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
MP-A: Water (0.1% Formic Acid).
-
MP-B: Acetonitrile (100%).
-
-
Gradient: 0-2 min (20% B), 2-15 min (20%→80% B), 15-20 min (80% B).
-
Detection: UV at 254 nm (aromatic/enone absorption) and 210 nm (general).
-
Procedure: Inject 10 µL of 0.5 mg/mL solution. Integrate all peaks >0.05%.
-
Criticality: Ensure separation of the 17R-isomer (Impurity H) from the 17S-parent (Drospirenone).
Protocol B: 1H-qNMR Potency Assignment
Purpose: Direct measurement of the active moiety mass fraction.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[9]
-
Why? High purity, distinct singlet at ~6.3 ppm, non-hygroscopic.
-
-
Solvent: DMSO-d6 (Ensures solubility of both steroid and IS).
-
Sample Prep:
-
Weigh exactly ~10 mg of Impurity H (
). -
Weigh exactly ~5 mg of Maleic Acid (
). -
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: must be
of the slowest proton). -
Scans: 32 or 64.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar Mass, = weighed mass.
Mechanism of Action: The "17R" Isomerization
Understanding the structural difference is vital for analytical specificity.
Figure 2: Structural relationship between the API and the Impurity.[10] The qualification method must prove specificity between these two stereoisomers.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). 2006. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link
-
European Pharmacopoeia (Ph.[11] Eur.). Drospirenone Monograph 2404. (Defines Impurity H limits). Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2005. Link
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link
Sources
- 1. 7-ChloroMethyl 17R-Drospirenone | 932388-89-1 [amp.chemicalbook.com]
- 2. molcan.com [molcan.com]
- 3. 7-Chloromethyl 17R-Drospirenone | CAS 932388-89-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Drospirenone EP Impurity H - SRIRAMCHEM [sriramchem.com]
- 5. CAS 932388-89-1: 7-Clorometil 17R-Drospirenona [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. enovatia.com [enovatia.com]
- 10. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. knorspharma.com [knorspharma.com]
Safety Operating Guide
Personal protective equipment for handling 7-Chloromethyl 17R-Drospirenone
Personal Protective Equipment (PPE) & Handling Guide: 7-Chloromethyl 17R-Drospirenone [1][2]
Critical Hazard Assessment & Containment Strategy
7-Chloromethyl 17R-Drospirenone (CAS: 932388-89-1) is not merely a hormonal intermediate; it represents a dual-threat hazard profile.[1][2] It combines the reproductive toxicity of the drospirenone scaffold with the alkylating potential of the chloromethyl side chain.
-
Potency Classification: OEB 4 / OEB 5 (Occupational Exposure Band) .
-
Occupational Exposure Limit (OEL): Estimated < 1.0 µg/m³ (8-hr TWA).[1][2]
-
Primary Risks:
-
Genotoxicity/Carcinogenicity: The reactive chloromethyl group can alkylate DNA, posing a risk beyond standard hormonal effects.
-
Reproductive Toxicity: Category 1B/1A (May damage fertility or the unborn child).
-
Operational Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) . All handling must prioritize Engineering Controls (Isolators, Gloveboxes) over PPE.[2] PPE is the secondary barrier (redundancy) or the primary barrier only during containment breach/cleaning.
PPE Selection Matrix: Task-Based Risk Mitigation
Do not rely on a "one-size-fits-all" approach. Select PPE based on the potential for aerosolization and exposure duration.
| Operational Tier | Task Description | Respiratory Protection | Dermal Protection | Eye/Face Protection |
| Tier 1: Closed System | Handling sealed vials; Automated synthesis inside closed isolator.[1][2] | N95 / P3 (Precautionary) | Double Gloves (Nitrile, min 5 mil) + Lab Coat | Safety Glasses with Side Shields |
| Tier 2: Controlled Open | Weighing solids in a Class II Type B2 BSC; Syringe transfers.[2] | PAPR (Loose-fitting hood, APF 25-1000) | Double Gloves (Nitrile + Long-cuff) + Tyvek Sleeves + Impervious Gown | Face Shield (if not integrated into PAPR) |
| Tier 3: High Risk | Spill cleanup (>1g); Equipment maintenance; Powder milling.[1][2] | Full-Face PAPR or Supplied Air (APF 1000) | Tyvek 800J Coverall (Taped seams) + Double Gloves + Shoe Covers | Integrated into Full-Face Mask |
Technical Specifications for PPE Components
To ensure integrity, specific materials and standards must be met.
A. Glove Permeation Protocol (The "Double-Shell" Method)
The chloromethyl moiety allows for potential permeation through standard latex.
-
Inner Glove: Nitrile (4 mil / 0.10 mm). Color: White/Blue (for contrast).
-
Outer Glove: Nitrile or Neoprene (Extended Cuff, min 6-8 mil).[1][2] Color: Purple/Black.[1]
-
Change Frequency: Replace outer gloves every 60 minutes or immediately upon splash. Replace inner gloves every 4 hours .
-
Validation: Must meet ASTM F739 or EN 374 standards for resistance to chlorinated solvents.
B. Respiratory Protection
-
Filter Media: HEPA (High-Efficiency Particulate Air) / P100 cartridges.[1][2]
-
Fit Testing: Quantitative fit testing is mandatory for tight-fitting respirators (N95/Half-face) annually.[1][2]
-
PAPR Logic: For operations >30 minutes, use a Powered Air Purifying Respirator (PAPR) to reduce physiological burden and eliminate face-seal leakage risks.[2]
Operational Workflows & Visualization
Workflow 1: The "Zone-Transition" Gowning Protocol
Proper gowning is a logical sequence designed to trap contaminants in the "Hot Zone" and prevent migration to clean areas.
Figure 1: Sequential Gowning Logic to ensure zero skin exposure and containment integrity.
Workflow 2: Decontamination & Waste Logic
Handling the waste of an alkylating steroid requires specific chemical inactivation before disposal.
Figure 2: Waste Decision Tree emphasizing chemical inactivation for liquids and segregation for incineration.[1][2]
Emergency Response: Spill Protocol
In the event of a powder spill (>10 mg) outside of primary containment:
-
Evacuate: Clear the immediate area. Allow aerosols to settle (15-30 mins).[1][2]
-
Don PPE: Upgrade to Tier 3 (Full Tyvek suit + PAPR).
-
Isolate: Cover spill with damp paper towels (soaked in water or PEG-400) to prevent dust generation.[2] Do not dry sweep.
-
Deactivate: Apply 10% Sodium Hypochlorite (Bleach) solution gently over the covered spill. Allow 15 minutes contact time to oxidize the steroid scaffold and hydrolyze the chloromethyl group.
-
Clean: Wipe up with absorbent pads. Repeat with water.[3][4][5]
-
Disposal: All cleanup materials go into "Incineration Only" hazardous waste.
References
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Drospirenone (and related intermediates).[6] Merck KGaA. Link
-
Cayman Chemical. (2024). Drospirenone Safety Data Sheet.[4][6][7] Cayman Chemical Company. Link
-
PubChem. (2025). Compound Summary: 7-Chloromethyl 17-epidrospirenone (CID 71314745).[1][2] National Library of Medicine. Link
-
SafeBridge Consultants. (2023). Occupational Health Categorization of Potent Compounds. (General Industry Guidance for Steroids).[2]
-
US Pharmacopeia (USP). (2024).[2] USP <800> Hazardous Drugs – Handling in Healthcare Settings.Link[1][2]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 7-Chloromethyl 17-epidrospirenone | C24H31ClO3 | CID 71314745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pipharm.com [pipharm.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
